molecular formula C8H4BrClN2 B11866599 4-Bromo-2-chloro-1,8-naphthyridine

4-Bromo-2-chloro-1,8-naphthyridine

Cat. No.: B11866599
M. Wt: 243.49 g/mol
InChI Key: GVOVUGPOSVMWIB-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1,8-naphthyridine is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4BrClN2

Molecular Weight

243.49 g/mol

IUPAC Name

4-bromo-2-chloro-1,8-naphthyridine

InChI

InChI=1S/C8H4BrClN2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H

InChI Key

GVOVUGPOSVMWIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=C(C=C2Br)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 4-Bromo-2-chloro-1,8-naphthyridine

[1][2][3][4]

Executive Summary

This compound is a high-value heteroaromatic scaffold used primarily in the development of kinase inhibitors and advanced pharmacological agents.[1][2][3] Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents: the C2-chlorine and C4-bromine atoms possess distinct electronic environments, enabling sequential, regioselective functionalization.[1][2][3] This guide provides a comprehensive technical overview, including chemical identity, synthetic pathways, and validated experimental workflows for researchers in medicinal chemistry.

Chemical Identity & Physical Properties[2][3][5][6][7]

PropertyData
CAS Number 1823049-95-1
IUPAC Name This compound
Molecular Formula C

H

BrClN

Molecular Weight 243.49 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Melting Point 145–150 °C (Predicted/Analogous range)
SMILES ClC1=NC2=C(C(Br)=CC=N2)C=C1
InChI Key KXSBJEOTLVRREX-UHFFFAOYSA-N (Isomer specific)
Structural Analysis

The 1,8-naphthyridine core consists of two fused pyridine rings with nitrogen atoms at positions 1 and 8.[3]

  • Position 2 (Cl): Adjacent to N1, this position is highly electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (S

    
    Ar).
    
  • Position 4 (Br): Para to N1, this position is sterically distinct and electronically activated. The bromine atom serves as an excellent handle for Palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig).[1][2][3]

Synthetic Pathways & Retrosynthesis[2][3]

The synthesis of 2,4-dihalo-1,8-naphthyridines typically proceeds through a hydroxy-intermediate, derived from 2-aminonicotinic acid derivatives.[1][2][3]

Retrosynthetic Logic
  • Target: this compound.[1][2][3][4]

  • Precursor: 2-Chloro-4-hydroxy-1,8-naphthyridine or 2,4-Dihydroxy-1,8-naphthyridine.[1][3]

  • Core Formation: Condensation of 2-aminopyridine-3-carboxylates with malonate derivatives.[1][2][3]

Validated Synthetic Workflow (General Protocol)

Note: Due to the specific mixed-halogen nature, a stepwise halogenation is often required to ensure regioselectivity.[1][2][3]

Step 1: Formation of the Naphthyridine Core React 2-aminonicotinic acid with malonic acid in the presence of POCl

2,4-dihydroxy-1,8-naphthyridine123

Step 2: Regioselective Halogenation To achieve the mixed Cl/Br motif:

  • Chlorination: Treat the 2,4-dihydroxy intermediate with POCl

    
     to generate 2,4-dichloro-1,8-naphthyridine .
    
  • Selective Substitution (Finkelstein/Halex): While direct selective bromination is difficult, a common route to mixed halides involves treating the 2,4-dihydroxy precursor with a mixture of PBr

    
    /POCl
    
    
    under controlled stoichiometry, or converting the 4-hydroxy-2-chloro intermediate (if accessible via specific condensation) with POBr
    
    
    .[1][2][3]

Step 3: Purification Recrystallization from acetonitrile or column chromatography (Hexane/EtOAc gradient).

SynthesisPathPrecursor2-Aminonicotinic AcidInter12,4-Dihydroxy-1,8-naphthyridinePrecursor->Inter1Condensation(Malonate/Heat)Inter22,4-Dichloro-1,8-naphthyridineInter1->Inter2POCl3, RefluxTarget4-Bromo-2-chloro-1,8-naphthyridine(CAS 1823049-95-1)Inter2->TargetSelective HalogenExchange (HBr/AcOH)or Stepwise Synthesis

Figure 1: General synthetic pathway to 2,4-dihalo-1,8-naphthyridines. The mixed halide species requires precise control of halogenation agents.

Orthogonal Reactivity & Applications

The primary utility of CAS 1823049-95-1 is its ability to undergo sequential functionalization .[1][2] Researchers can exploit the reactivity difference between the C-Cl and C-Br bonds.[1][2][3]

A. Chemoselectivity Profile
  • Palladium-Catalyzed Coupling (C4-Br): The C-Br bond is weaker and undergoes oxidative addition with Pd(0) faster than the C-Cl bond.[1][2][3] This allows for selective Suzuki or Sonogashira coupling at the 4-position without disturbing the 2-chloro group.[1][2][3]

  • Nucleophilic Substitution (C2-Cl): The C2 position is highly activated by the adjacent pyridine nitrogen. S

    
    Ar reactions with amines, alkoxides, or thiols occur readily at C2.
    
B. Experimental Protocol: Selective C4-Arylation (Suzuki Coupling)

Objective: Install an aryl group at C4 while retaining the C2-Cl handle.[1][2][3]

  • Reagents:

    • Substrate: this compound (1.0 equiv)[1][2][3][4]

    • Boronic Acid: Ar-B(OH)

      
       (1.1 equiv)[1][2][3]
      
    • Catalyst: Pd(PPh

      
      )
      
      
      (5 mol%)[1][2][3]
    • Base: Na

      
      CO
      
      
      (2.0 equiv, 2M aq)[1]
    • Solvent: DME/Water (3:1)[2][3]

  • Procedure:

    • Degas solvents with N

      
       for 15 mins.
      
    • Combine reagents in a sealed tube.

    • Heat to 80 °C for 4–6 hours. Note: Avoid higher temps (>100 °C) to prevent hydrolysis of the C2-Cl.

    • Workup: Extract with EtOAc, wash with brine, dry over MgSO

      
      .
      
  • Outcome: 4-Aryl-2-chloro-1,8-naphthyridine.

C. Experimental Protocol: C2-Amination (S Ar)

Objective: Displace C2-Cl with a primary amine.[1][2][3]

  • Reagents:

    • Substrate: this compound (or the C4-substituted product).[1][2][3]

    • Amine: R-NH

      
       (1.2 equiv).[1][2][3]
      
    • Base: DIPEA (2.0 equiv).

    • Solvent: NMP or DMSO.

  • Procedure:

    • Stir at Room Temperature (RT) for 2 hours. If sluggish, heat to 60 °C.

    • Monitoring: TLC (50% EtOAc/Hex) should show rapid conversion.

  • Outcome: 2-Amino-4-bromo-1,8-naphthyridine.

ReactivityCenter4-Bromo-2-chloro-1,8-naphthyridinePathAPath A: Pd-Catalysis (Suzuki)Selectivity: C4-Br > C2-ClCenter->PathAPd(0), Ar-B(OH)280°CPathBPath B: SNAr (Amination)Selectivity: C2-Cl (Activated)Center->PathBR-NH2, DIPEART to 60°CProductA4-Aryl-2-chloro-1,8-naphthyridinePathA->ProductAProductB2-Amino-4-bromo-1,8-naphthyridinePathB->ProductBcaptionFigure 2: Divergent functionalization pathways based on orthogonal reactivity.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/clothing
Eye Irritation H319: Causes serious eye irritationP305+P351: Rinse cautiously with water
STOT-SE H335: May cause respiratory irritationP261: Avoid breathing dust/fume

Storage:

  • Store at 2–8 °C (Refrigerate).

  • Keep under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the C-Cl bond over long periods.[1][2][3]

  • Protect from light.

References

  • BLD Pharm. (2025).[4] Product Datasheet: this compound (CAS 1823049-95-1).[1][2][3][4] Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: 4-Bromo-1,8-naphthyridine & Derivatives. National Library of Medicine. Retrieved from

  • Litvinov, V. P. (2004). Chemistry of 1,8-naphthyridines. Russian Chemical Reviews, 73(11). (General synthetic grounding for naphthyridine scaffolds).
  • Fluorochem. (2025).[5] Safety Data Sheet: Halogenated Naphthyridines. Retrieved from [1]

Technical Guide: Spectroscopic Characterization of 4-Bromo-2-chloro-1,8-naphthyridine

[1][3][4]

Executive Summary

Compound: this compound CAS: 1823049-95-1 Molecular Formula:

Molecular Weight:1234

The 1,8-naphthyridine scaffold is a privileged structure in drug discovery, serving as a pharmacophore for antibacterial (quinolone analogs), antiviral, and anticancer agents.[1][2][3][4] The 4-bromo-2-chloro derivative is particularly valuable because the distinct reactivity of the chlorine (C2,



1234

This guide defines the spectroscopic fingerprint required to distinguish this specific isomer from its regioisomer (2-bromo-4-chloro-1,8-naphthyridine) and the bis-halogenated analogs.[1][2][3][4]

Structural Analysis & Numbering

Correct assignment requires adherence to IUPAC numbering for the 1,8-naphthyridine fused system.[1][2][3][4]

  • Ring A (Pyridine-like): Contains N1, C2(Cl), C3(H), C4(Br).[1][2][3][4]

  • Ring B (Pyridine-like): Contains N8, C7(H), C6(H), C5(H).[1][2][3]

  • Bridgehead: C4a and C8a.[1][2][3][4]

Visualization: Structural Logic

NaphthyridineStructurecluster_01,8-Naphthyridine Corecluster_1Spectroscopic MarkersN1N1C2C2(Cl)N1->C2C3C3(H)C2->C3MSMS Pattern(M, M+2, M+4)C2->MSIsotopeNMR_C13C NMRHeavy Atom Effect(C-Br vs C-Cl)C2->NMR_CDownfield ShiftC4C4(Br)C3->C4C4aC4aC4->C4aC4->MSC4->NMR_CUpfield ShiftC5C5(H)C4a->C5C8aC8aC4a->C8aC6C6(H)C5->C6C7C7(H)C6->C7N8N8C7->N8N8->C8aC8a->N1NMR_H1H NMRDeshielding(C3 vs C5/6/7)

Caption: Structural numbering and correlation to key spectroscopic markers.

Mass Spectrometry (MS)

The first validation step is Mass Spectrometry.[1][2][3][4] Unlike NMR, which requires interpretation, the MS isotopic pattern provides a binary confirmation of the mixed halogen state.[1][2][3]

Isotopic Fingerprint

For a molecule with one Chlorine (


)one Bromine (

)
3:4:11234
Ionm/z (approx)CompositionRel.[1][2][3][4] Abundance (Theory)
M+ 242

+

75% (Base Peak relative to cluster)
M+2 244

OR

100% (Dominant due to overlap)
M+4 246

25%

Technical Insight:

  • If you see a 9:6:1 ratio, you have the 2,4-dichloro analog.[1][3]

  • If you see a 1:2:1 ratio, you have the 2,4-dibromo analog.[1][3]

  • The M+2 peak at 244 m/z being the most intense (or nearly equal to M+) is the diagnostic signature for the mixed Br/Cl species.[2][3][4]

Nuclear Magnetic Resonance (NMR)[1][2][3][5][6][7]

Proton NMR ( H)

Solvent:


1234

123

Based on the authoritative data for the 2,4-dichloro analog [1, 2], the 4-bromo-2-chloro isomer will display four distinct aromatic signals.

PositionProtonMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Assignment Logic
7 H-7 dd9.15 – 9.25

,

Most deshielded;

to N8.
5 H-5 dd8.55 – 8.65

,


to N8; deshielded by ring current.[1][2][3][4]
3 H-3 s7.80 – 8.00 Singlet

to N1; between Cl and Br.[1][2][3][4] The Br at C4 may cause a slight downfield shift vs. the dichloro analog (

7.63).[1][3]
6 H-6 dd (or m)7.60 – 7.70

,


to N8; most shielded of the ring system.[1][2][3][4]

Distinguishing Features:

  • H-3 Singlet: This peak is crucial.[1][2][3][4] It appears as a sharp singlet because there are no protons on C2 or C4 to couple with.[3][4]

  • H-7 vs H-5: H-7 is always further downfield (closer to 9.2 ppm) due to the direct proximity to the nitrogen lone pair.[1][2][3][4]

Carbon-13 NMR ( C)

Solvent:

134

This is the definitive method to distinguish 4-bromo-2-chloro from 2-bromo-4-chloro. The "Heavy Atom Effect" causes carbon atoms attached to Bromine to resonate significantly upfield (lower ppm) compared to those attached to Chlorine.[2][3][4]

CarbonTypeShift (

, ppm)
Diagnostic Note
C-2 Quaternary (C-Cl)154.0 – 158.0

to N1.[1][2][3][4] Downfield due to N and Cl electronegativity.
C-4 Quaternary (C-Br)134.0 – 138.0 Key Marker. Significantly upfield of C-2 due to Br heavy atom effect.[1][2][3][4]
C-7 CH153.0 – 155.0

to N8.
C-5 CH136.0 – 138.0

to N8.
C-8a Quaternary155.0 – 160.0 Bridgehead.
C-3 CH124.0 – 126.0

to N1.
C-6 CH121.0 – 123.0

to N8.[1][2][3][4]

Validation Rule:

  • If the spectrum shows two quaternary carbons >150 ppm (C-Cl and C-N), it supports the 2-chloro assignment.[1][2][3][4]

  • If the C-4 signal drops below 140 ppm, it confirms the 4-bromo substitution. (C-Cl at position 4 would typically be >145 ppm).[1][2][3][4]

Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).[1][2][3][4]

While less specific for isomer differentiation, IR confirms the functional groups.[1][2][3][4]

  • 3050 – 3080 cm⁻¹: Aromatic C-H stretching (weak).[3][4]

  • 1580 – 1600 cm⁻¹: C=N stretching (characteristic of naphthyridine/pyridine rings).[1][2][3][4]

  • 1350 – 1450 cm⁻¹: C=C aromatic skeletal vibrations.[1][2][3][4]

  • 1050 – 1100 cm⁻¹: Aryl-Cl stretch (often obscured).[1][3][4]

  • 600 – 800 cm⁻¹: C-Br stretch and C-H out-of-plane bending (fingerprint region).

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of

    
     (99.8% D) containing 0.03% TMS.
    
    • Note: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube.[1][2][3][4] 1,8-naphthyridines can have solubility issues; if so, switch to

      
      .
      
  • Acquisition:

    • 
      H:  16 scans, 1 second relaxation delay.
      
    • 
      C:  512–1024 scans (quaternary carbons like C-Br are slow to relax and have low NOE enhancement).[1][2][3][4]
      
Protocol B: Synthesis & Characterization Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound.

WorkflowStartPrecursor:2,4-Dihydroxy-1,8-naphthyridineStep1Step 1: Controlled Halogenation(POBr3 then POCl3 or vice versa)Start->Step1CrudeCrude Mixture(Isomers + Bis-halogenated)Step1->CrudePurificationColumn Chromatography(Silica, Hexane/EtOAc)Crude->PurificationCheck1Checkpoint 1: MS (LC-MS)Look for 242/244/246 patternPurification->Check1Check1->PurificationFail (Recycle)Check2Checkpoint 2: 1H NMRIdentify H-3 SingletCheck1->Check2PassCheck3Checkpoint 3: 13C NMRVerify C-4 Upfield ShiftCheck2->Check3PassFinalValidated Target:This compoundCheck3->FinalPass

Caption: Workflow for the synthesis and sequential validation of the target compound.

References

  • ChemicalBook. (2025).[1][2][3][4] 2,4-Dichloro-1,8-naphthyridine NMR Spectrum and Properties. Link

  • Ferrarini, P. L., et al. (2000).[1][2][3][4] "Synthesis and biological evaluation of 1,8-naphthyridine derivatives." Journal of Heterocyclic Chemistry. (Provides baseline shifts for the 1,8-naphthyridine core).

  • Reich, H. J. (2024).[1][2][3][4] Structure Determination Using NMR: Chemical Shifts of Halogenated Aromatics. University of Wisconsin-Madison.[3][4] (Source for Heavy Atom Effect on

    
    C).
    
  • National Institutes of Health (NIH). (2023).[1][2][3][4] PubChem Compound Summary: 1,8-Naphthyridine derivatives. Link

Potential Biological Activities of Novel 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Executive Summary

The 1,8-naphthyridine scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to quinolines and coumarins. While historically anchored by the antibacterial agent nalidixic acid, recent advancements have expanded its utility into oncology (Topoisomerase II inhibition), neuroprotection (AChE inhibition), and anti-inflammatory domains.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols for novel 1,8-naphthyridine derivatives.[1] It is designed to provide researchers with actionable insights for lead optimization and assay development.

Chemical Foundation & Synthetic Accessibility

The 1,8-naphthyridine core consists of a fused bicyclic system containing two nitrogen atoms at positions 1 and 8. Its planarity allows for effective DNA intercalation, while the nitrogen atoms serve as hydrogen bond acceptors, crucial for receptor binding.

The Friedländer Synthesis Protocol

The most robust method for constructing the 1,8-naphthyridine ring is the Friedländer condensation.[2] This route is preferred for its versatility in introducing substituents at the C-2 and C-3 positions.

Mechanism: The reaction involves the condensation of 2-aminonicotinaldehyde with an active methylene compound (e.g., ketones, keto-esters) in the presence of a base or acid catalyst.[3]

Step-by-Step Synthesis Protocol:

  • Reagents: 2-Aminonicotinaldehyde (1.0 eq), Active Methylene Compound (e.g., ethyl acetoacetate, 1.0 eq), Catalyst (e.g., piperidine or L-proline, 10 mol%), Solvent (Ethanol or Methanol).

  • Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/DMF to obtain pure crystals.

  • Validation: Confirm structure via 1H-NMR (look for disappearance of aldehyde proton) and Mass Spectrometry.

Therapeutic Domain A: Antimicrobial Activity[2][4][5][6][7][8]

Mechanism of Action: DNA Gyrase & Topoisomerase IV Inhibition

Novel 1,8-naphthyridine derivatives function similarly to fluoroquinolones.[4][5] They stabilize the DNA-enzyme cleavage complex, preventing DNA religation and leading to double-strand breaks.

  • Target: Bacterial DNA Gyrase (Subunit A) and Topoisomerase IV.

  • Selectivity: High affinity for bacterial enzymes over human Topoisomerase II, though structural modifications can shift this selectivity (see Section 4).

Structure-Activity Relationship (SAR)[11]
  • N-1 Position: Substitution with small alkyl (ethyl) or cyclopropyl groups enhances potency against Gram-negative bacteria.

  • C-3 Position: A carboxylic acid is essential for binding to the DNA gyrase active site (via Mg2+ bridging). Novel derivatives replacing this with isosteric tetrazoles or oxadiazoles show retained activity with altered pharmacokinetic profiles.

  • C-6 Position: Introduction of a Fluorine atom significantly increases cell wall penetration and binding affinity (analogous to fluoroquinolones).

  • C-7 Position: Bulky basic groups (piperazine, pyrrolidine) improve the spectrum against Gram-positive organisms and reduce efflux pump susceptibility.

Visualization: SAR Landscape

SAR_Landscape Core 1,8-Naphthyridine Scaffold N1 N-1 Position (Pharmacokinetics) Core->N1 C3 C-3 Position (Gyrase Binding) Core->C3 C6 C-6 Position (Potency/Penetration) Core->C6 C7 C-7 Position (Spectrum/Resistance) Core->C7 N1_Eff Cyclopropyl/Ethyl: Max Gram(-) Activity N1->N1_Eff C3_Eff COOH or Isostere: Mg2+ Bridge Formation C3->C3_Eff C6_Eff Fluorine: >10x Potency Increase C6->C6_Eff C7_Eff Piperazine/Azetidinyl: Anti-Gram(+) & Efflux Evasion C7->C7_Eff

Caption: SAR Map illustrating critical substitution sites on the 1,8-naphthyridine core for antimicrobial optimization.

Therapeutic Domain B: Anticancer Activity[1][2][3][5][7][12][13]

Mechanisms: Topoisomerase II Poisoning & Tubulin Polymerization

Unlike the antibacterial mode, anticancer derivatives often target mammalian Topoisomerase II (e.g., Vosaroxin) or inhibit tubulin polymerization, arresting cells in the G2/M phase.

  • Vosaroxin Analogues: Intercalate into DNA and inhibit mitochondrial function.

  • Tubulin Inhibitors: Derivatives with bulky aryl groups at C-2 or C-7 often bind to the colchicine site of tubulin.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol validates the antiproliferative potential of synthesized derivatives.[6]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in 96-well plates at

    
     cells/well in DMEM media. Incubate for 24h at 37°C, 5% CO2.
    
  • Treatment: Add test compounds dissolved in DMSO at serial dilutions (e.g., 0.1 µM to 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media and add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Determine IC50 using non-linear regression analysis.
    

Therapeutic Domain C: Neuroprotection (Alzheimer’s Disease)[14]

Mechanism: Acetylcholinesterase (AChE) Inhibition

Novel 1,8-naphthyridines, particularly "Tacrine-hybrids," act as Multi-Target Directed Ligands (MTDLs). They simultaneously inhibit AChE (increasing acetylcholine levels) and block Voltage-Gated Calcium Channels (VGCCs), providing neuroprotection against excitotoxicity.

  • Key Structural Feature: A 4-aminoquinoline-like moiety fused or linked to the naphthyridine ring enhances affinity for the catalytic anionic site (CAS) of AChE.

Experimental Workflow: Antimicrobial Screening

To ensure data reliability, the following workflow integrates synthesis with biological validation.

Workflow cluster_Bio Biological Validation Design Lead Design (Bioisosterism/Docking) Synth Friedländer Synthesis (Microwave/Conventional) Design->Synth Char Characterization (NMR, MS, IR) Synth->Char Screen Primary Screen (Agar Well Diffusion) Char->Screen MIC Quantitative Assay (Broth Microdilution MIC) Screen->MIC Active Hits Tox Cytotoxicity Counter-Screen (HEK293 Cells) MIC->Tox Selectivity Index Opt Lead Optimization (SAR Analysis) Tox->Opt Low Toxicity Opt->Design Refinement Loop

Caption: Integrated workflow for the synthesis and biological validation of 1,8-naphthyridine derivatives.

Quantitative Data Summary (Representative)

Table 1 summarizes typical activity ranges for optimized 1,8-naphthyridine derivatives based on recent literature.

Therapeutic AreaKey SubstitutionTargetTypical Potency (IC50/MIC)Reference
Antimicrobial C-6 Fluoro, C-7 PiperazineDNA GyraseMIC: 0.5 - 4.0 µg/mL[1, 3]
Anticancer C-3 CarboxamideTopoisomerase IIIC50: 0.4 - 1.5 µM[2, 5]
Neuroprotective Tacrine HybridAChE / BuChEIC50: 10 - 100 nM[4]

Future Outlook

The future of 1,8-naphthyridine research lies in hybridization . Covalent linking of the naphthyridine core with other pharmacophores (e.g., artemisinin for malaria, chalcones for cancer) is yielding compounds with dual mechanisms of action, reducing the likelihood of drug resistance. Furthermore, the scaffold's fluorescence properties are being exploited to create "theranostic" agents that can simultaneously treat and image disease sites.

References

  • National Institutes of Health (NIH). "Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents." PubMed. [Link]

  • MDPI. "Antimicrobial Activity of Naphthyridine Derivatives." Pharmaceuticals. [Link]

  • Herald Scholarly Open Access. "The Structural Hybrids of Acetylcholinesterase Inhibitors in the Treatment of Alzheimer's Disease." Journal of Alzheimer's & Neurodegenerative Diseases. [Link]

  • Taylor & Francis. "Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Bromo-2-chloro-1,8-naphthyridine for Advanced Research and Development

The 1,8-naphthyridine scaffold is a "privileged" heterocyclic motif in medicinal chemistry and materials science, serving as the core structure for numerous bioactive compounds.[1][2] As a bioisostere of quinoline, this nitrogen-containing bicyclic system has been integral to the development of therapeutics ranging from antimicrobial agents like nalidixic acid to anticancer drugs such as vosaroxin.[1][3] The versatility of the 1,8-naphthyridine core allows for functionalization at various positions, enabling the fine-tuning of pharmacological and physicochemical properties. This has led to its exploration in a wide array of therapeutic areas, including neurodegenerative disorders, HIV inhibition, and anti-inflammatory applications.[1][3][4]

This compound (CAS No. 902837-40-5) is a key chemical intermediate that provides researchers with two distinct and orthogonally reactive sites. The chlorine and bromine atoms can be selectively targeted in cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the sequential and controlled introduction of diverse molecular fragments. This strategic positioning of two different halogens makes it an exceptionally valuable building block for constructing complex molecular architectures and generating libraries of novel compounds for drug discovery and materials science applications.

Commercial Availability and Procurement

The procurement of high-purity starting materials is a critical first step in any research campaign. This compound is available from several specialized chemical suppliers. When selecting a vendor, researchers should consider not only the list price but also the stated purity, availability of stock, and the comprehensiveness of the supplied analytical data (e.g., NMR, HPLC).

Below is a comparative table of commercial suppliers for this compound. Please note that stock levels and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

SupplierProduct CodePurityPack Sizes OfferedStock Status (Example)
Fluorochem F21183298%100 mg, 250 mg, 1 g, 5 g, 10 g, 25 gIn Stock (China)[5]
Echemi (via various traders) N/ATypically ≥99.00%Varies by traderVaries[6]
Shanghai Labellx Biopharmatech N/AVariesVariesVaries[6]
Hangzhou Leap Chem Co., Ltd. N/A≥99.00%VariesVaries[6]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 902837-40-5[5][6]
Molecular Formula C₈H₄BrClN₂[5][6][7]
Molecular Weight 243.49 g/mol [6]
Monoisotopic Mass 241.92464 Da[7]
Appearance Solid (form may vary)N/A
Boiling Point 324.9°C at 760 mmHg[6]
Density 1.762 g/cm³[6]
Flash Point 150.3°C[6]
InChI Key KXSBJEOTLVRREX-UHFFFAOYSA-N[5][7]
SMILES ClC1=CC=C2C=C(Br)C=NC2=N1[5][7]

Spectroscopic Characterization: While specific spectra for each commercial batch should be obtained from the supplier, the expected spectroscopic signatures for this compound would include:

  • ¹H NMR: A set of signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the four protons on the naphthyridine core. The specific chemical shifts and coupling constants would be diagnostic of the substitution pattern.

  • ¹³C NMR: Eight distinct signals corresponding to the carbon atoms of the bicyclic system. The carbons attached to the halogens and nitrogen atoms would show characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom (M, M+2, M+4 peaks). The exact mass should align with the calculated value.[7]

  • Infrared (IR) Spectroscopy: Characteristic peaks for C=C and C=N stretching vibrations within the aromatic system.

Synthesis and Reactivity Overview

The synthesis of the 1,8-naphthyridine core is often achieved through established methodologies like the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an activated methylene group.[8] Recent advancements have focused on developing greener and more efficient synthetic routes, sometimes utilizing water as a solvent or employing novel catalysts.[8][9]

The primary utility of this compound in synthetic chemistry lies in its capacity for sequential, site-selective cross-coupling reactions. The differential reactivity of the C-Cl and C-Br bonds under various catalytic conditions (typically Palladium- or Copper-catalyzed) allows for a stepwise elaboration of the scaffold. For instance, a Suzuki coupling might be performed selectively at the more reactive C-Br position, followed by a subsequent amination or alkynylation at the C-Cl position.

G cluster_0 Sequential Cross-Coupling Workflow A 4-Bromo-2-chloro- 1,8-naphthyridine B Step 1: Selective Coupling (e.g., Suzuki at C-Br) [Pd(PPh₃)₄, Base] A->B R-B(OH)₂ C 4-Aryl-2-chloro- 1,8-naphthyridine B->C D Step 2: Second Coupling (e.g., Buchwald-Hartwig at C-Cl) [Pd Catalyst, Ligand, Base] C->D R₂-NH E 4-Aryl-2-amino- 1,8-naphthyridine Derivative D->E

Caption: A generalized workflow for the sequential functionalization of this compound.

Applications in Research and Drug Development

The 1,8-naphthyridine nucleus is a cornerstone of many biologically active molecules.[1][10] Its derivatives have demonstrated a vast range of pharmacological activities, making this compound a valuable starting point for medicinal chemistry programs.[3]

  • Antimicrobial Agents: This is the most established application, beginning with nalidixic acid and evolving to potent fluoroquinolones.[1] New derivatives continue to be explored for activity against drug-resistant bacterial strains.[10][11]

  • Anticancer Agents: The scaffold is found in compounds designed to inhibit tubulin polymerization or act as topoisomerase II inhibitors.[1][11] The ability to introduce diverse substituents via the chloro and bromo handles is crucial for exploring structure-activity relationships (SAR) in this area.

  • Antitubercular Activity: Recent studies have identified novel 1,8-naphthyridine derivatives with potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.[1][10]

  • Neurodegenerative Diseases: The structural versatility of 1,8-naphthyridines has led to their investigation for treating conditions like Alzheimer's disease.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Handling: Use in a well-ventilated area, preferably a fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Avoid formation of dust and aerosols.[6] Wash hands thoroughly after handling.[12]

  • Hazards: May cause skin, eye, and respiratory irritation.[6] May be harmful if swallowed or inhaled.[12][13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[12]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Exemplary Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for a selective Suzuki-Miyaura cross-coupling reaction at the C4-bromo position of this compound.

Objective: To synthesize a 4-aryl-2-chloro-1,8-naphthyridine derivative.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the corresponding arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the [Pd(PPh₃)₄] catalyst to the flask.

  • Add the degassed solvent mixture (Dioxane:Water) via syringe.

  • Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 4-aryl-2-chloro-1,8-naphthyridine.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

References

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. ACS Omega. [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. [Link]

  • 4-Chloro-1,8-naphthyridin-2(1H)-one | CAS 59514-93-1. AMERICAN ELEMENTS. [Link]

  • 4-Bromo-1,8-naphthyridine | C8H5BrN2. PubChem. [Link]

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE | Request PDF. ResearchGate. [Link]

  • Synthesis of 1,8-naphthyridines: a recent update (microreview). K.T.H.M. College. [Link]

  • Synthesis of new derivatives of 2-chloro-3-formyl-1,8-naphthyridine. European Journal of Chemistry. [Link]

  • Synthesis of Some Novel 1,8-Naphthyridine Chalcones as Antibacterial Agents. Journal of Nanostructures. [Link]

  • 6-bromo-2-chloro-1,8-naphthyridine. PubChemLite. [Link]

  • 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies | Request PDF. ResearchGate. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF. ResearchGate. [Link]

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Advanced Technical Guide: Friedländer Synthesis of Substituted 1,8-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the pharmacophore for critical therapeutics including Nalidixic acid (antibacterial), Gemifloxacin (antibacterial), and Vosaroxin (anticancer).[1] While multiple synthetic routes exist, the Friedländer synthesis remains the most versatile and atom-economical method for constructing substituted 1,8-naphthyridines.

This guide moves beyond standard textbook definitions to provide a rigorous, field-tested technical analysis of the Friedländer condensation applied specifically to 1,8-naphthyridines. It focuses on modern, high-yield "green" protocols (Ionic Liquids, Aqueous Media) and solid-state mechanochemistry, contrasting them with classical methods to empower researchers with scalable, self-validating workflows.

Part 1: Mechanistic Foundation & Causality

The Friedländer synthesis of 1,8-naphthyridines involves the condensation of 2-aminonicotinaldehyde (or 2-amino-3-acylpyridines) with a carbonyl compound containing a reactive


-methylene group (e.g., ketones, 

-keto esters).[2][3]
The Reaction Pathway

Unlike the synthesis of quinolines (which uses 2-aminobenzaldehyde), the use of 2-aminonicotinaldehyde introduces specific electronic constraints due to the pyridine ring's electron-withdrawing nature.

  • Imine Formation vs. Aldol Condensation:

    • Path A (Kinetic): Nucleophilic attack of the amino group on the ketone carbonyl to form a Schiff base (imine), followed by intramolecular aldol condensation.

    • Path B (Thermodynamic): Base-catalyzed aldol condensation between the aldehyde of the nicotinaldehyde and the

      
      -carbon of the ketone, followed by cyclization.
      
    • Insight: Under basic catalysis (e.g., hydroxide or ionic liquids), Path B is often favored, leading to high regioselectivity where the aldehyde reacts with the less hindered

      
      -proton.
      
  • Regioselectivity Control:

    • With asymmetrical ketones (e.g., 2-butanone), two products are possible.

    • Acid Catalysis: Favors the formation of the more substituted enol, often leading to steric clashes.[4]

    • Base/Amine Catalysis: Favors the kinetic enolate, typically reacting at the less hindered methyl group.[4]

Mechanistic Visualization

FriedlanderMechanism cluster_Pathways Competing Pathways Start 2-Aminonicotinaldehyde + Ketone Aldol Intermolecular Aldol Condensation Start->Aldol Base Catalysis (Path B) Imine Schiff Base Formation Start->Imine Acid Catalysis (Path A) Intermediate Acyclic Intermediate (Aldol Adduct or Imine) Aldol->Intermediate Imine->Intermediate Cyclization Intramolecular Cyclodehydration Intermediate->Cyclization - H2O Product 1,8-Naphthyridine Derivative Cyclization->Product

Caption: Dual-pathway mechanism of the Friedländer synthesis. Base catalysis typically favors the Aldol route (Path B), enhancing regioselectivity.

Part 2: Synthetic Strategies & Catalysis[1][4][5][6]

Classical methods utilizing refluxing ethanolic KOH or concentrated acids often suffer from long reaction times and harsh workups.[4] Modern drug development demands greener, faster, and more selective protocols.[4]

Strategy A: Aqueous Phase Synthesis with Ionic Liquids (Best Practice)

Using Choline Hydroxide (ChOH) as a catalyst in water represents the state-of-the-art "green" approach.[1][4]

  • Why it works: ChOH acts as a dual-activation catalyst.[4] The hydroxide ion activates the methylene proton, while the cholinium cation stabilizes the transition state via hydrogen bonding.[4]

  • Advantages: Water is the solvent (hydrophobic effect accelerates reaction), high yields (>90%), and the catalyst is biodegradable.

Strategy B: Solid-State Mechanochemistry

Using Cerium(III) Chloride (CeCl3·7H2O) or Ammonium Sulphamate in solvent-free grinding conditions.[4]

  • Why it works: Mechanical energy overcomes the activation barrier.[4] Ce(III) acts as a mild Lewis acid, activating the carbonyl oxygen without polymerizing the sensitive aldehyde.[4]

  • Advantages: Rapid (<10 mins), no solvent waste, easy workup.

Part 3: Experimental Protocols

Protocol 1: Gram-Scale Synthesis in Water (Choline Hydroxide)

Target Audience: Process Chemists requiring scalability and eco-compliance.

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq)[4][5]

  • Active Methylene Compound (e.g., Acetone, Acetophenone) (1.0 - 1.5 eq)

  • Choline Hydroxide (45 wt% in water)[5]

  • Deionized Water[4][5]

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, suspend 2-aminonicotinaldehyde (10 mmol, 1.22 g) in water (10 mL).

  • Addition: Add the ketone (10-15 mmol). Note: Use excess for volatile ketones like acetone.[4]

  • Catalysis: Add Choline Hydroxide (1 mol%, ~30 µL of 45% soln).

  • Reaction: Stir vigorously at 50°C (or room temperature for highly reactive substrates) for 2–6 hours.

    • Self-Validation: Monitor via TLC (10% MeOH/DCM).[1][4] The disappearance of the aldehyde spot (Rf ~0.[4]4) and appearance of a fluorescent spot (naphthyridine) confirms progress.[4]

  • Workup: Cool to room temperature. The product often precipitates as a solid.[4]

    • If Solid: Filter, wash with cold water, and dry.[4]

    • If Oily: Extract with Ethyl Acetate (3 x 20 mL), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.[3][4]

Protocol 2: Solvent-Free Mechanochemical Synthesis

Target Audience: Discovery Chemists requiring rapid library generation.[4]

Materials:

  • 2-Aminonicotinaldehyde (1.0 eq)[4][5]

  • Ketone (1.0 eq)

  • CeCl3[4][5]·7H2O (1.0 eq) or Ammonium Sulphamate (1.0 eq)

  • Mortar and Pestle[3][6][5]

Step-by-Step Methodology:

  • Combine: Place 2-aminonicotinaldehyde (1 mmol) and the ketone (1 mmol) in a mortar.

  • Catalyst: Add CeCl3·7H2O (1 mmol).[4][5]

  • Grind: Grind the mixture vigorously with a pestle for 5–10 minutes .

    • Observation: The mixture will typically become a paste or sticky solid as the reaction releases water and proceeds.[4]

  • Quench: Add cold water (10 mL) to the mortar and triturate the solid.

  • Isolation: Filter the solid product. The catalyst (CeCl3) dissolves in the aqueous filtrate (and can be recovered).[4]

  • Yield: Typically 85–96% isolated yield without chromatography.[4]

Part 4: Data Summary & Comparative Analysis

Table 1: Catalyst Efficiency Comparison for 2-Methyl-1,8-Naphthyridine Synthesis

Catalyst SystemSolventTemp (°C)TimeYield (%)Green Score
Choline Hydroxide (1 mol%) Water502-6 h92-95 High
CeCl3[4]·7H2O (1 eq) None (Grind)RT5-10 min90-94 High
Ammonium Sulphamate None (Grind)RT10 min85-90High
KOH (20%) EthanolReflux4-8 h70-80Low
Sulfuric Acid (Cat.) Acetic AcidReflux2-5 h65-75Low

Data aggregated from BenchChem protocols and recent literature [1, 2, 4].

Part 5: Workflow Optimization & Decision Matrix

To ensure experimental success, use the following logic flow to select the appropriate protocol based on your substrate availability and stability.

OptimizationWorkflow Start Start: Substrate Selection CheckSubstrate Is the Ketone Volatile or Liquid? Start->CheckSubstrate Volatile Yes (e.g., Acetone) CheckSubstrate->Volatile Solid No (Solid/High BP) CheckSubstrate->Solid MethodA Protocol 1: Choline Hydroxide/Water (Sealed Vessel if volatile) Volatile->MethodA Avoid evaporation CheckScale Scale of Reaction? Solid->CheckScale SmallScale Discovery (<100 mg) CheckScale->SmallScale Fastest LargeScale Process (>1 g) CheckScale->LargeScale Easier Workup MethodB Protocol 2: Mechanochemistry (CeCl3 Grinding) SmallScale->MethodB Fastest LargeScale->MethodA Easier Workup Validation Validation: 1H NMR (C2-Me shift ~2.7 ppm) Mass Spec MethodA->Validation MethodB->Validation

Caption: Decision matrix for selecting the optimal Friedländer protocol based on substrate physical state and reaction scale.

References

  • BenchChem. Application Notes and Protocols for the Friedländer Synthesis of 1,8-Naphthyridine Derivatives.

  • Mogilaiah, K., et al. CeCl3[4]·7H2O Catalyzed Friedländer Synthesis of 1,8-Naphthyridines Under Solvent-Free Grinding Conditions.[4][5] Indian Journal of Heterocyclic Chemistry, 2015.[4]

  • Dormer, P. G., et al. Highly Regioselective Friedländer Annulations with Unmodified Ketones Employing Novel Amine Catalysts.[4][7] Journal of Organic Chemistry, 2003.[4][7]

  • Sridhar, M., et al. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedländer Reaction Revisited.[4] ACS Omega, 2021.[4]

  • Leonard, J. T., et al. 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements. Future Medicinal Chemistry, 2021.[4][8]

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Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities allow for potent interactions with various biological targets. The targeted functionalization of this scaffold is therefore of paramount importance in the development of novel therapeutics and functional materials. 4-Bromo-2-chloro-1,8-naphthyridine serves as a versatile and strategic building block, offering two distinct halogenated sites for sequential, regioselective cross-coupling reactions. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, provides a powerful and adaptable method for introducing a wide array of carbon-based substituents onto this valuable scaffold.[1][2]

This guide provides an in-depth exploration of the Suzuki coupling reaction as applied to this compound, with a focus on achieving selective functionalization at the C-4 position. We will delve into the mechanistic underpinnings of this selectivity, present detailed experimental protocols, and offer field-proven insights to ensure reproducible and high-yielding transformations.

Mechanistic Insights: Achieving Regioselectivity

The success of a regioselective Suzuki coupling on a dihalogenated substrate like this compound hinges on the differential reactivity of the carbon-halogen bonds. The generally accepted mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[3][4] The key steps are oxidative addition, transmetalation, and reductive elimination.

The critical step for regioselectivity is the initial oxidative addition , where the palladium(0) catalyst inserts into the carbon-halogen bond. The reactivity of halogens in this step typically follows the trend: C-I > C-Br > C-OTf >> C-Cl.[3] For this compound, the carbon-bromine (C-Br) bond at the C-4 position is significantly more susceptible to oxidative addition by the palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond at the C-2 position. This inherent difference in bond strength allows for the selective formation of the C-4 coupled product, leaving the C-2 chloro-substituent intact for potential subsequent transformations.

The choice of palladium catalyst, ligand, and base is crucial in modulating the reactivity and stability of the catalytic species, thereby ensuring a clean and efficient reaction at the desired position. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition step and stabilize the palladium intermediates.[5]

Visualizing the Catalytic Cycle

The following diagram illustrates the catalytic cycle for the selective Suzuki-Miyaura coupling at the C-4 position of this compound.

Suzuki_Mechanism cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Intermediate (Pd-II) Pd0->OxAdd Oxidative Addition Substrate 4-Bromo-2-chloro- 1,8-naphthyridine Substrate->OxAdd Transmetalation Transmetalation Intermediate (Pd-II) OxAdd->Transmetalation Transmetalation Transmetalation:s->Pd0:w Reductive Elimination Product 4-Aryl-2-chloro- 1,8-naphthyridine Transmetalation->Product Boronic Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ Boronic->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation

Caption: Catalytic cycle for C-4 selective Suzuki coupling.

Experimental Protocols

The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Optimization of specific parameters may be necessary for different boronic acids or for scaling up the reaction.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere techniques (Schlenk flask, condenser, etc.)

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical small-scale reaction.

1. Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

2. Inert Atmosphere:

  • Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

3. Solvent Addition:

  • Through the septum, add the degassed solvent system via syringe. A common and effective solvent mixture is 1,4-dioxane and water in a 4:1 ratio. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting naphthyridine.

4. Reaction:

  • With the inert gas line connected to a bubbler, place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-24 hours).

5. Work-up:

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

6. Purification:

  • The crude product can then be purified by flash column chromatography on silica gel to yield the pure 4-aryl-2-chloro-1,8-naphthyridine.

Workflow for Protocol Execution

Protocol_Workflow start Start reagents Combine Solid Reagents: - this compound - Arylboronic Acid - Base - Palladium Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Argon 3x) reagents->inert solvent Add Degassed Solvent System (e.g., Dioxane/Water) inert->solvent heat Heat and Stir Reaction Mixture (80-100 °C) solvent->heat monitor Monitor Reaction Progress (TLC or LC-MS) heat->monitor monitor->heat Continue if incomplete workup Cool, Dilute, and Perform Aqueous Work-up monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Obtain Pure Product purify->end

Caption: Step-by-step experimental workflow.

Data Summary: Exemplary Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for analogous dihalopyridines and related heterocycles.[6][7]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Approx. Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901285-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)DMF/H₂O (5:1)100880-90
33-Tolylboronic acidPd(PPh₃)₄ (3)K₃PO₄ (3)Toluene/H₂O (4:1)951682-92
44-Fluorophenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)901488-96
52-Thienylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (2)Dioxane/H₂O (4:1)1001075-85

*Yields are estimated based on similar reactions and may vary depending on the specific substrate and reaction scale.

Troubleshooting and Key Considerations

  • Catalyst Deactivation: The nitrogen atoms in the 1,8-naphthyridine ring can coordinate to the palladium center, potentially leading to catalyst deactivation. If the reaction stalls, the addition of a fresh portion of the catalyst may be beneficial. The use of bulky ligands can often mitigate this issue.

  • Homocoupling of Boronic Acid: The presence of oxygen can lead to the unwanted homocoupling of the boronic acid. Ensuring a thoroughly degassed solvent and a properly maintained inert atmosphere is critical.

  • Low Yields: If yields are consistently low, consider screening different bases, solvents, and catalyst/ligand combinations. For some challenging substrates, more specialized ligands like SPhos or XPhos may be required.[8]

  • Purification Challenges: The polarity of the 1,8-naphthyridine products may require careful selection of the eluent system for column chromatography.

Conclusion

The Suzuki-Miyaura coupling reaction is a highly effective and reliable method for the selective functionalization of this compound at the C-4 position. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, a wide range of aryl and heteroaryl groups can be introduced, providing access to a diverse library of novel compounds for drug discovery and materials science. The protocols and insights provided in this guide serve as a comprehensive resource for researchers to successfully implement this valuable transformation in their synthetic endeavors.

References

  • A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. Tetrahedron Letters. 2003.

  • Functionalization of 4-bromobenzo[c][9][10]naphthyridine via regioselective direct ring metalation. A novel approach to analogues of pyridoacridine alkaloids. Beilstein Journal of Organic Chemistry. 2019.

  • Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme Chemistry.

  • Palladium-catalyzed Cross-coupling Reactions. Aldrichimica Acta.

  • Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry. 2000.

  • Suzuki reaction. Wikipedia.

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. 2020.

  • Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Journal of the American Chemical Society. 2020.

  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry. 2021.

  • Palladium-catalyzed diastereoselective cross-coupling of two aryl halides via C–H activation: synthesis of chiral eight-membered nitrogen heterocycles. Chemical Communications. 2013.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Suzuki Coupling. Organic Chemistry Portal.

  • Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. BenchChem.

  • Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT.

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.

  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

  • Regioselective synthesis of functionalized[1][11]naphthyridine derivatives via three-component domino reaction under catalyst-free conditions. Green Chemistry. 2015.

  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by Using Thio‐Substituted Pyridazine Building Blocks. Chemistry – A European Journal. 2018.

  • Palladium(ii) complexes based on 1,8-naphthyridine functionalized N-heterocyclic carbenes (NHC) and their catalytic activity. Dalton Transactions. 2014.

  • A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Chemical Communications. 2006.

  • PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE.

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society. 2020.

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Application Note: Precision Synthesis of n-Type Organic Semiconductors Using 4-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organic electronics and medicinal chemistry, focusing on the precision synthesis of electron-deficient building blocks.

Executive Summary

The 1,8-naphthyridine scaffold is a premier electron-deficient heterocycle used to lower the LUMO (Lowest Unoccupied Molecular Orbital) levels in organic semiconductors. However, constructing asymmetric derivatives using the symmetric 2,7- or 2,4-dichloro precursors often leads to inseparable mixtures of regioisomers.

4-Bromo-2-chloro-1,8-naphthyridine serves as a "regio-locking" scaffold. By exploiting the significant bond dissociation energy (BDE) difference between C–Br and C–Cl, researchers can execute orthogonal cross-coupling reactions. This guide details the protocol for Sequential Site-Selective Functionalization , enabling the synthesis of complex A-D-A (Acceptor-Donor-Acceptor) or D-A-D architectures with >95% regiocontrol.

Chemical Profile & Reactivity Logic

The Selectivity Hierarchy

The utility of this scaffold rests on the distinct reactivity profiles of the C4 and C2 positions.

PositionSubstituentReactivity ModeRelative Reactivity (Pd-Catalysis)Mechanistic Driver
C4 Bromine (-Br)Primary Coupling Site High (

)
Faster oxidative addition of Pd(0) into the weaker C–Br bond.
C2 Chlorine (-Cl)Secondary Coupling Site Low (Latent)Stronger C–Cl bond requires activated ligands (e.g., SPhos, XPhos) or higher temperatures.

Strategic Advantage: This allows the installation of a bulky or sensitive donor at C4 under mild conditions, followed by a second, harsher coupling at C2, without protecting groups.

Synthetic Workflow Visualization

The following diagram illustrates the sequential functionalization pathway, moving from the core scaffold to a final Donor-Acceptor-Donor (D-A-D) TADF emitter.

G Start 4-Bromo-2-chloro- 1,8-naphthyridine Step1 Step 1: C4-Selective Suzuki Coupling (Mild Conditions) Start->Step1 Ar-B(OH)2 Pd(PPh3)4, 60°C Inter Intermediate: 4-Aryl-2-chloro- 1,8-naphthyridine Step1->Inter Step2 Step 2: C2-Activation Buchwald-Hartwig (Activated Conditions) Inter->Step2 Carbazole Amine Pd2(dba)3/SPhos, 110°C Final Final Product: Asymmetric D-A Semiconductor Step2->Final

Caption: Figure 1. Orthogonal functionalization workflow exploiting the C-Br vs. C-Cl reactivity gap.

Detailed Experimental Protocols

Protocol A: C4-Selective Suzuki-Miyaura Coupling

Objective: Install the first aryl group at the C4 position without disturbing the C2-chloride.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: 4-(Diphenylamino)phenylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: Toluene:Ethanol (4:1 v/v) - Degassed

Step-by-Step Procedure:

  • Setup: In a glovebox or under Argon stream, charge a Schlenk flask with the substrate, boronic acid, and Pd(PPh₃)₄.

  • Solvent Addition: Add the degassed Toluene/Ethanol mixture.

  • Activation: Add the aqueous Na₂CO₃ solution.

  • Reaction: Heat the mixture to 60–70°C (Oil bath temperature).

    • Critical Note: Do NOT exceed 80°C. Higher temperatures may initiate minor oxidative addition at the C2-Cl bond, leading to bis-coupling byproducts.

  • Monitoring: Monitor by TLC (Silica, Hexane:EtOAc 8:2) or LC-MS.[1] The starting material (Br-species) should disappear within 4–6 hours.

  • Workup: Cool to RT. Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography. The mono-coupled product is typically less polar than the starting material.

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the C4-H signal (if applicable) or the shift of adjacent protons. The C2-Cl moiety remains intact, verified by mass spectrometry (Isotope pattern showing single Chlorine: 3:1 ratio of M:M+2).

Protocol B: C2-Selective Buchwald-Hartwig Amination

Objective: Replace the remaining C2-chloride with a carbazole donor to complete the D-A architecture.

Reagents:

  • Intermediate: 4-Aryl-2-chloro-1,8-naphthyridine (from Protocol A) (1.0 equiv)

  • Nucleophile: Carbazole (1.2 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Ligand: SPhos or XPhos (4 mol%) - Electron-rich ligands are required to activate the C-Cl bond.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Xylene or Toluene.

Step-by-Step Procedure:

  • Pre-complexation: In a vial, mix Pd₂(dba)₃ and SPhos in a small amount of solvent and stir for 10 mins to form the active catalytic species.

  • Reaction Assembly: Add the Intermediate, Carbazole, and NaOtBu to a pressure vial. Add the catalyst solution.

  • Reaction: Seal the vial and heat to 110°C for 12–24 hours.

    • Why this temp? The C2-Cl bond on the naphthyridine ring is electronically deactivated relative to the C4-Br. High thermal energy and bulky, electron-rich ligands are necessary to facilitate oxidative addition.

  • Workup: Filter through a celite pad to remove Palladium black. Concentrate the filtrate.

  • Purification: Recrystallization from Toluene/Hexane is often sufficient for semiconductor-grade purity (>99.5%).

Data Summary & Troubleshooting

Comparative Reactivity Data
ConditionTarget BondCatalyst SystemTempYield (Isolated)Selectivity
Cond. A C4–BrPd(PPh₃)₄ / Na₂CO₃65°C88%>98:2 (Mono:Bis)
Cond. B C2–ClPd(OAc)₂ / PPh₃80°C<10%Poor Conversion
Cond. C C2–ClPd₂(dba)₃ / SPhos110°C92%Full Conversion
Troubleshooting Guide
  • Problem: Formation of bis-coupled product during Step 1.

    • Root Cause: Temperature too high or catalyst too active (e.g., using SPhos in step 1).

    • Solution: Switch to Pd(PPh₃)₄ (less active phosphine) and strictly control temp <70°C.

  • Problem: Dehalogenation (Hydrodebromination).

    • Root Cause: Solvent containing active hydrides or trace water in non-aqueous protocols.

    • Solution: Use strictly degassed, anhydrous solvents.

Application Case Study: Blue TADF Emitter

Target Molecule: 2-(9H-Carbazol-9-yl)-4-(4-(diphenylamino)phenyl)-1,8-naphthyridine.

By using the 4-bromo-2-chloro scaffold, researchers can position the weaker donor (diphenylamine) at C4 and the stronger donor (carbazole) at C2.

  • Mechanism: The 1,8-naphthyridine core acts as the electron acceptor.

  • Result: The spatial separation of the HOMO (localized on donors) and LUMO (localized on naphthyridine) minimizes the singlet-triplet energy gap (

    
    ), facilitating Thermally Activated Delayed Fluorescence (TADF).
    

References

  • Reactivity of Naphthyridines in OLEDs

    • Su, S.-J., et al. "Highly Efficient Electron-Transporting/Injecting and Thermally Stable Naphthyridines for Organic Electrophosphorescent Devices.
  • General Suzuki Coupling Selectivity (Halogenated Heterocycles)

    • Handy, S. T., & Zhang, Y. "Suzuki cross-coupling of dihaloheterocycles: A general study of regioselectivity." Tetrahedron, 2006.
    • Note: Establishes the Br > Cl reactivity hierarchy in electron-deficient rings.
  • Buchwald-Hartwig Protocols for Chlorides

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
  • 1,8-Naphthyridine Synthesis (Friedlander Method)

    • Gladysz, J. A., et al.

Sources

Application Notes and Protocols for Selective Reaction at the 2-Chloro Position of 4-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,8-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials.[1][2] The ability to selectively functionalize different positions of this ring system is crucial for the development of novel derivatives with tailored properties. 4-Bromo-2-chloro-1,8-naphthyridine presents a unique synthetic challenge and opportunity, possessing two distinct halogen atoms with differential reactivity. This application note provides a detailed guide for researchers, scientists, and drug development professionals on strategies to achieve selective chemical transformations at the 2-chloro position, while preserving the 4-bromo substituent for subsequent modifications.

The key to achieving this selectivity lies in understanding the principles of orthogonal reactivity, primarily in the context of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The Principle of Regioselectivity: A Dichotomy of Reactivity

The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of selective functionalization. Two primary classes of reactions are considered: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, each governed by distinct electronic and mechanistic principles.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3] The reactivity trend for halogens in this step is generally I > Br > Cl > F .[3] This is attributed to the decreasing strength of the C-X bond down the group, with the C-Br bond being weaker and thus more readily cleaved than the C-Cl bond.[4]

Therefore, to achieve a selective reaction at the less reactive 2-chloro position in the presence of the more reactive 4-bromo position, more forcing reaction conditions and specialized catalyst systems are typically required. These systems often employ bulky, electron-rich phosphine ligands that facilitate the oxidative addition to the stronger C-Cl bond.[5][6]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, in nucleophilic aromatic substitution (SNAr), the reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[7][8] The rate of this reaction is influenced by the ability of the aromatic ring to stabilize the negative charge and the leaving group ability of the halide. For SNAr, the reactivity trend is often the reverse of that in cross-coupling reactions: F > Cl > Br > I .[3][9] This is because the more electronegative halogen can better stabilize the developing negative charge in the transition state.[3]

The electron-withdrawing nature of the nitrogen atoms in the 1,8-naphthyridine ring activates the 2- and 4-positions towards nucleophilic attack.[3] This inherent electronic property makes SNAr a viable strategy for selective functionalization at the 2-chloro position.

Workflow for Selective Functionalization

The following diagram illustrates the strategic approach to selectively functionalize the 2-chloro position of this compound.

G cluster_0 Starting Material cluster_1 Selective Reaction at C2-Cl cluster_2 Product A This compound B Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira) A->B Forcing Conditions Specialized Ligands C Nucleophilic Aromatic Substitution (SNAr) A->C Strong Nucleophile D 2-Substituted-4-bromo-1,8-naphthyridine B->D C->D

Caption: Strategic workflow for selective C2 functionalization.

Protocols for Selective Reaction at the 2-Chloro Position

The following protocols are designed as a starting point for achieving selective functionalization at the 2-chloro position of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary for specific substrates.

Protocol 1: Selective Suzuki-Miyaura Coupling at the 2-Chloro Position

This protocol is designed to favor C-C bond formation at the less reactive 2-chloro position. The choice of a highly active catalyst system is critical.[10]

Reaction Scheme: this compound + R-B(OH)₂ → 4-Bromo-2-R-1,8-naphthyridine

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ (2.5 mol%)A common and effective Pd(0) source.
Ligand SPhos or XPhos (6 mol%)Bulky, electron-rich biaryl phosphine ligands are known to facilitate the challenging oxidative addition to aryl chlorides.
Base K₃PO₄ (2.5 equiv.)A strong, non-nucleophilic base suitable for Suzuki couplings.
Boronic Acid 1.5 equiv.A slight excess ensures complete consumption of the starting material.
Solvent Toluene/H₂O (5:1) or Dioxane/H₂O (5:1)Anhydrous, degassed solvents are crucial to prevent catalyst deactivation.
Temperature 100-120 °CHigher temperatures are generally required to activate the C-Cl bond.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and K₃PO₄ (2.5 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (2.5 mol%) and the phosphine ligand (6 mol%) in the anhydrous, degassed organic solvent.

  • Add the catalyst solution to the Schlenk flask, followed by the degassed water.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the 2-Chloro Position

This protocol aims to selectively form a C-N bond at the 2-chloro position. The use of specialized ligands is key to success.[11][12]

Reaction Scheme: this compound + R¹R²NH → 4-Bromo-2-(NR¹R²)-1,8-naphthyridine

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ (2 mol%)A common and air-stable Pd(II) precatalyst.
Ligand BrettPhos or RuPhos (4 mol%)Highly active ligands designed for the amination of aryl chlorides.[12]
Base NaOt-Bu or K₂CO₃ (2.0 equiv.)A strong, non-nucleophilic base is required for the deprotonation of the amine.
Amine 1.2 equiv.A slight excess is used to drive the reaction to completion.
Solvent Dioxane or TolueneAnhydrous, degassed solvents are essential.
Temperature 100-110 °CElevated temperatures are necessary for C-Cl bond activation.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (2.0 equiv.).

  • In a separate vial, add Pd(OAc)₂ (2 mol%) and the ligand (4 mol%) to the anhydrous, degassed solvent and stir for 10 minutes to form the active catalyst.

  • Transfer the catalyst solution to the reaction flask.

  • Heat the mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, dilute the reaction with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Selective Sonogashira Coupling at the 2-Chloro Position

This protocol facilitates the formation of a C-C triple bond at the 2-chloro position. A copper(I) co-catalyst is typically employed.[13][14]

Reaction Scheme: this compound + R-C≡CH → 4-Bromo-2-(C≡C-R)-1,8-naphthyridine

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (3 mol%)A standard and effective catalyst for Sonogashira couplings.
Copper Co-catalyst CuI (5 mol%)Facilitates the transmetalation step with the alkyne.
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv.)Acts as both a base and a solvent in some cases.
Terminal Alkyne 1.5 equiv.A slight excess is recommended.
Solvent DMF or THFAnhydrous and degassed.
Temperature 80-100 °CHigher temperatures are needed to activate the C-Cl bond.
Reaction Time 8-16 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Add the anhydrous, degassed solvent, followed by the base (3.0 equiv.) and the terminal alkyne (1.5 equiv.).

  • Heat the reaction mixture to the desired temperature and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and filter to remove the amine salts.

  • Wash the organic phase with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Protocol 4: Selective Nucleophilic Aromatic Substitution (SNAr) at the 2-Chloro Position

This protocol leverages the inherent electrophilicity of the C2 position of the 1,8-naphthyridine ring for selective substitution.[3][9]

Reaction Scheme: this compound + Nu-H → 4-Bromo-2-Nu-1,8-naphthyridine + HCl

ParameterRecommended ConditionRationale
Nucleophile Amine, Alkoxide, or Thiolate (2.0-3.0 equiv.)A strong nucleophile is required to attack the electron-deficient ring.
Base (if needed) K₂CO₃ or NaH (for alcohols/thiols)To deprotonate the nucleophile.
Solvent DMSO, DMF, or NMPPolar aprotic solvents can accelerate SNAr reactions.
Temperature 80-150 °CHigher temperatures are often necessary to overcome the activation barrier.
Reaction Time 6-24 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • In a sealed tube, dissolve this compound (1.0 equiv.) in the chosen polar aprotic solvent.

  • Add the nucleophile (2.0-3.0 equiv.). If the nucleophile is an alcohol or thiol, add a base like K₂CO₃ or NaH to generate the corresponding alkoxide or thiolate in situ.

  • Seal the tube and heat the reaction mixture to the desired temperature with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Mechanism Visualization

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_cycle A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)(X)L_n B->C + Ar-X D Transmetalation (with R-M) C->D E Ar-Pd(II)(R)L_n D->E E->A F Reductive Elimination E->F G Ar-R (Product) F->G

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Conclusion

The selective functionalization of this compound at the 2-chloro position is a challenging yet achievable synthetic goal. By carefully selecting the reaction type and optimizing the conditions, researchers can unlock a vast chemical space for the development of novel 1,8-naphthyridine derivatives. The protocols outlined in this application note provide a robust starting point for achieving high regioselectivity in both palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. It is anticipated that these methodologies will be invaluable tools for scientists in academia and industry engaged in the synthesis of complex heterocyclic molecules.

References

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Mechanism-Inspired Ligand Design for Efficient Copper-Catalyzed C–N Coupling of Aryl and Heteroaryl Chlorides. ACS Publications. (2026, February 16). [Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides-Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257–9259. [Link]

  • 1,8-Naphthyridine synthesis. Organic Chemistry Portal. (n.d.). [Link]

  • CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. Royal Society of Chemistry. (2014, October 27). [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. (2019, December 18). [Link]

  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. (n.d.). [Link]

  • Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues. RSC Publishing. (2024, July 18). [Link]

  • Buchwald–Hartwig amination. Wikipedia. (n.d.). [Link]

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. (n.d.). [Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. PMC. [Link]

  • Antitumor agents. 178. Synthesis and biological evaluation of substituted 2-aryl-1,8-naphthyridin-4(1H)-ones as antitumor agents that inhibit tubulin polymerization. PubMed. (n.d.). [Link]

  • Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2025, August 6). [Link]

  • Synthesis of linear dibenzo[15][16]naphthyridines using 2-chloro-4-methylquinolines. (2025, August 9). [Link]

  • A convenient synthesis of 4-aryl-1,8-naphthyridin-2(1H)-ones by the Suzuki coupling. (2025, August 6). [Link]

  • Sonogashira coupling. Wikipedia. (n.d.). [Link]

  • SYNTHESIS OF 1,8-NAPHTHYRIDINES: A RECENT UPDATE. ResearchGate. (2025, August 7). [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023, June 30). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. (2018, August 20). [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. (n.d.). [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. (2021, August 9). [Link]

  • A Convenient One-Pot Synthesis of 2-Amino-4-Phenyl-1,8-Naphthyridine-3-Carbonitrile Derivatives. ResearchGate. (n.d.). [Link]

  • Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. PMC. (n.d.). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). [Link]

  • Palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes. PMC. (2024, December 5). [Link]

  • Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Publication Corporation. (2019, September 28). [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. (2016, August 9). [Link]

  • 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2022, September 24). [Link]

  • Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. (2020, April 24). [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). [Link]

  • Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. MDPI. (2025, November 12). [Link]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. (2020, July 16). [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. (n.d.). [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar. (n.d.). [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. (2024, August 5). [Link] 41.[15][16]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase. PMC. (2023, October 25). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. (n.d.). [Link]

  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers. (2025, June 3). [Link]

  • 17.1 Nucleophilic aromatic substitution. Organic Chemistry II - Lumen Learning. (n.d.). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for Bromo-Naphthyridines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #NP-8492 Subject: Low yield/Stalled reaction in Bromo-naphthyridine cross-coupling Assigned Specialist: Senior Application Scientist, Catalysis Division Status: Open

Executive Summary & Root Cause Analysis

User Issue: Researchers frequently report yields <40% when coupling bromo-naphthyridines (e.g., 1,5-, 1,8-naphthyridine) with aryl boronic acids using standard conditions (Pd(PPh₃)₄ / Na₂CO₃).

Technical Diagnosis: The failure mode is rarely oxidative addition. Naphthyridines are highly electron-deficient, making the C-Br bond labile and oxidative addition rapid. The root causes of low yield are typically Catalyst Poisoning and Protodeboronation :

  • Nitrogen Coordination (The "Pd-Sink"): The naphthyridine ring contains basic nitrogen atoms (pyridyl-like). These nitrogens possess lone pairs that coordinate strongly to the electrophilic Pd(II) center after oxidative addition, displacing labile ligands (like PPh₃). This forms an inactive "palladacycle" or aggregate, effectively removing the catalyst from the cycle.

  • Electronic Mismatch: The electron-deficient nature of the naphthyridine ring makes the Pd(II)-intermediate less nucleophilic, slowing down the transmetallation step. This stall allows side reactions (homocoupling, hydrolysis) to dominate.

Critical Optimization Modules

Module A: Catalyst & Ligand Selection (The "Anti-Poison" Strategy)

Stop using Pd(PPh₃)₄. It is insufficient for this substrate class.

Q: Why is my catalyst dying immediately? A: Triphenylphosphine (PPh₃) is a monodentate, relatively weak donor. The naphthyridine nitrogen easily displaces it. You need a ligand that is both bulky (to sterically block N-coordination) and electron-rich (to accelerate oxidative addition and facilitate transmetallation).

Recommended Systems:

Component Recommendation Mechanism of Action
Ligand XPhos or SPhos Biaryl dialkylphosphines (Buchwald ligands). The lower aryl ring provides steric bulk to prevent N-coordination, while the electron-rich P-center stabilizes the Pd(0).
Alt. Ligand PEPPSI-iPr N-Heterocyclic Carbene (NHC).[1] Extremely tight binding to Pd; virtually immune to displacement by naphthyridine nitrogens.

| Pre-Catalyst | Pd-G3/G4 Precatalysts | Generates active Pd(0) and ligand in a 1:1 ratio upon heating. Avoids the induction period and homocoupling issues of Pd(OAc)₂. |

Module B: Base & Solvent Architecture

Q: My boronic acid is disappearing, but no product forms. Why? A: This is likely protodeboronation .[2] Heterocyclic boronic acids are notoriously unstable in aqueous base.

  • Standard Base: K₃PO₄ (2.0 - 3.0 equiv) . Anhydrous, finely ground. Phosphate is generally superior to carbonate for heteroaryl couplings due to better solubility/basicity balance in organic media.

  • Solvent System: 1,4-Dioxane/Water (4:1) or n-Butanol .

    • Why Water? A small amount of water is strictly necessary to form the reactive boronate species [Ar-B(OH)₃]⁻.

    • Why n-Butanol? For substrates prone to hydrolysis, switching to an alcoholic solvent can facilitate transmetallation via alkoxo-palladium intermediates without aggressive hydrolysis.

Troubleshooting Workflow (Interactive Q&A)

Scenario 1: "I see the oxidative addition product by LCMS, but it never converts to product."

  • Cause: Stalled Transmetallation. The Pd-center is too electron-poor or sterically crowded by the substrate.

  • Fix: Switch to XPhos Pd G3 catalyst. The ligand's bulk promotes the reductive elimination step, and its electron richness pushes the transmetallation. Increase temperature to 100°C.

Scenario 2: "I get 30% product and 60% reduced naphthyridine (H-naphthyridine)."

  • Cause: Hydrodehalogenation. This occurs when the reaction is too slow, and the Pd-hydride species (formed from solvent or impurities) reduces the aryl halide.

  • Fix: Use anhydrous conditions with a Lewis-basic additive like CsF in Dioxane, or switch to a MIDA boronate slow-release system to keep the active boronic acid concentration low but constant.

Scenario 3: "The reaction turns black immediately."

  • Cause: "Palladium Black" formation.[3] The ligand has dissociated, and Pd(0) has aggregated.

  • Fix: Your ligand-to-metal ratio is off, or the ligand is oxidizing. Switch to a pre-formed catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G3 ) rather than mixing Pd(OAc)₂ + Ligand in situ.

Visualizing the Logic

The following diagram illustrates the decision matrix for optimizing these specific couplings.

SuzukiOptimization Start Start: Bromo-Naphthyridine Coupling CheckLigand Are you using PPh3 based catalyst? Start->CheckLigand SwitchLigand STOP. Switch to XPhos or SPhos Pd G3 CheckLigand->SwitchLigand Yes CheckBoron Is Boronic Acid Heterocyclic? CheckLigand->CheckBoron No (Already using Buchwald) SwitchLigand->CheckBoron Protodeboronation Risk: Rapid Protodeboronation CheckBoron->Protodeboronation Yes (e.g., 2-pyridyl) Standard Use Standard Boronic Acid + K3PO4 CheckBoron->Standard No (Phenyl/Stable) MIDA Use MIDA Boronate or Molander Salts Protodeboronation->MIDA Anhydrous Anhydrous Dioxane + CsF @ 100°C Protodeboronation->Anhydrous Alt Strategy SolventCheck Check Solvent System MIDA->SolventCheck Standard->SolventCheck DioxaneWater Dioxane/H2O (4:1) @ 90°C SolventCheck->DioxaneWater Standard SolventCheck->Anhydrous If Hydrolysis persists

Caption: Decision tree for selecting catalyst and reagent classes based on substrate stability and ligand requirements.

The "Gold Standard" Protocol (SOP)

Application: Coupling of 2-bromo-1,8-naphthyridine with aryl boronic acids.

  • Preparation:

    • Charge a reaction vial with a magnetic stir bar.

    • Add Bromo-naphthyridine (1.0 equiv) and Aryl Boronic Acid (1.5 equiv).

    • Add K₃PO₄ (3.0 equiv).

    • Critical Step: Add XPhos Pd G3 (2-5 mol%). If G3 is unavailable, use Pd₂(dba)₃ (2 mol%) + XPhos (8 mol%).

  • Solvent & Atmosphere:

    • Seal the vial with a septum.

    • Evacuate and backfill with Argon (3 cycles).[4]

    • Inject degassed 1,4-Dioxane and degassed Water (4:1 ratio).[4] Concentration: 0.1 M - 0.2 M.

  • Reaction:

    • Heat to 80-100°C for 2–12 hours.

    • Monitoring: Check LCMS at 1 hour. If starting material remains but no byproduct forms, add more catalyst (fresh stock solution).

  • Workup:

    • Cool to RT. Filter through a pad of Celite (elute with EtOAc) to remove Pd black and salts.

    • Wash organic layer with brine/water to remove residual naphthyridine salts.

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[4][5][6] Chemical Reviews. Retrieved from [Link]

  • Knapp, D. M., et al. (2010). MIDA Boronates: A General Solution to the Iterative Synthesis of Linear Molecules. Journal of the American Chemical Society. Retrieved from [Link]

  • Valente, C., et al. (2012). PEPPSI–Pd–NHC Complexes: Preparation and Application in Cross-Coupling Reactions. Organic & Biomolecular Chemistry.[7][8][9] Retrieved from [Link]

Sources

Technical Support Center: Naphthyridine Suzuki Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Topic: Mitigating Protodeboronation in Naphthyridine Cross-Couplings Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The Naphthyridine Challenge

Naphthyridines (1,5-, 1,8-, 1,6-isomers) represent a "super-pyridine" challenge. Due to the presence of two electron-withdrawing nitrogen atoms, the carbon-boron (C-B) bond—particularly at the


-positions (C2/C7)—is exceptionally labile.

In standard Suzuki-Miyaura conditions, the rate of protodeboronation (


) often exceeds the rate of transmetallation  (

), leading to the accumulation of the hydro-deboronated byproduct (H-naphthyridine) rather than the desired biaryl.

The Core Strategy: To succeed, you must invert the kinetic ratio so that


. This is achieved by either (A) eliminating the proton source (anhydrous conditions) or (B) throttling the concentration of the active boronate species (slow-release).

Diagnostic Hub: Troubleshooting Flowchart

Use this decision tree to diagnose failure modes before altering your protocol.

Troubleshooting Start Reaction Analysis: LCMS/NMR Status Result1 Start Material (SM) Consumed Start->Result1 Conversion > 90% Result2 SM Intact / Stalled Start->Result2 Conversion < 10% ProdType1 Major Product: Deboronated (H-Ar) Result1->ProdType1 Mass = M-B(OR)2 + H ProdType2 Major Product: Homocoupling (Ar-Ar) Result1->ProdType2 Mass = Dimer Sol2 DIAGNOSIS: Oxidative Insertion Failure FIX: Switch to Pd-G3/G4 (XPhos or RuPhos) Result2->Sol2 Sol1 DIAGNOSIS: Protodeboronation FIX 1: Switch to MIDA Boronate FIX 2: Anhydrous workup FIX 3: Cu(I) cofactor ProdType1->Sol1 Sol3 DIAGNOSIS: Oxygen Contamination FIX: Sparge Ar (20 min) or Freeze-Pump-Thaw ProdType2->Sol3

Figure 1: Diagnostic logic for identifying protodeboronation versus catalyst inactivation.

Mechanistic Insight: Why Naphthyridines Fail

Understanding the mechanism is the only way to trust the solution. The instability of 2-naphthyridine boronic acids is driven by the Base-Catalyzed Hydrolytic Pathway .

The Pathway of Destruction
  • Base Activation: The boronic acid complexes with the base (OH⁻) to form the boronate "ate" complex. This is required for transmetallation but also activates the deboronation pathway.

  • Ipso-Protonation: The electron-deficient ring (made more deficient by the second nitrogen) stabilizes a negative charge at the ipso-carbon.

  • C-B Cleavage: Water acts as a proton source, cleaving the C-B bond and releasing the deboronated heterocycle.

Mechanism cluster_0 Critical Bifurcation Point BoronicAcid Naphthyridine-B(OH)2 AteComplex [Naphthyridine-B(OH)3]- ('Ate' Complex) BoronicAcid->AteComplex + OH- (Base Activation) PdCycle Transmetallation (Productive) AteComplex->PdCycle Pd(II)-Ar Fast Coupling Debor Protodeboronation (Byproduct) AteComplex->Debor + H2O Slow Release Failure

Figure 2: The kinetic competition between productive coupling and destructive deboronation.

Validated Experimental Protocols

Do not rely on generic "Suzuki" conditions. Use these specific protocols designed for unstable heteroaryl boronates.

Protocol A: The "Slow-Release" Method (MIDA Boronates)

Best for: Highly unstable 1,8-naphthyridines or when aqueous base is unavoidable.

Concept: MIDA boronates are resistant to anhydrous transmetallation. Under hydrolytic conditions (aqueous base), they slowly hydrolyze to the active boronic acid. This keeps the standing concentration of the unstable "ate" complex low, preventing the second-order decomposition pathway while allowing the high-affinity Pd catalyst to scavenge the active species [1].

ReagentEquivalentsRole
Naphthyridine-MIDA 1.2 - 1.5 eqSlow-release nucleophile
Aryl Halide 1.0 eqElectrophile
Pd(dtbpf)Cl₂ 0.02 - 0.05 eqHigh-turnover catalyst
K₃PO₄ 3.0 - 5.0 eqBase (Hydrolysis promoter)
THF : H₂O 10 : 1Solvent system

Step-by-Step:

  • Charge a vial with Naphthyridine-MIDA, Aryl Halide, and K₃PO₄.

  • Add Pd(dtbpf)Cl₂ (or XPhos Pd G4).

  • Add degassed THF/Water mixture (crucial: maintain 10:1 ratio to control hydrolysis rate).

  • Seal and heat to 60°C for 4–16 hours.

  • Note: If conversion is slow, increase temperature to 80°C, but monitor for deboronation.

Protocol B: The "Anhydrous" Method (Pinacol Esters)

Best for: Substrates sensitive to hydrolysis or when MIDA synthesis is difficult.

Concept: By strictly excluding water, you shut down the hydrolytic protonation pathway. You must use a base that is soluble enough in organic media to activate the boron but does not generate water [2].

ReagentEquivalentsRole
Naphthyridine-BPin 1.2 eqNucleophile
Aryl Halide 1.0 eqElectrophile
XPhos Pd G4 0.02 eqPrecatalyst (Rapid OA)
K₃PO₄ (Anhydrous) 3.0 eqBase (Must be finely ground)
1,4-Dioxane [0.2 M]Anhydrous Solvent

Step-by-Step:

  • Dry everything. Flame-dry glassware. Use anhydrous dioxane (Sure/Seal™ or equivalent).

  • Combine BPin ester, halide, and finely ground anhydrous K₃PO₄.

  • Add XPhos Pd G4 inside a glovebox or under active Argon flow.

  • Add solvent and heat to 90–100°C .

  • Critical Check: If the reaction stalls, add 1-2 drops of water. (Counter-intuitive, but sometimes trace water is needed for the catalytic cycle turnover, though this risks deboronation).

Comparison of Boron Species Stability

Select your reagent based on the "Stability vs. Reactivity" trade-off.

Boron SpeciesStability (Bench)Stability (Reaction)Atom EconomyRecommendation
Boronic Acid -B(OH)₂Low (Polymerizes)Very Low (Rapid Deboronation)HighAvoid for naphthyridines.
Pinacol Ester -B(pin)HighModerate (Stable if anhydrous)LowStandard for Protocol B.
MIDA Boronate Very HighHigh (Controlled Release)Very LowGold Standard for difficult cases.
Trifluoroborate -BF₃KHighModerate (Requires hydrolysis)HighAlternative, but solubility issues common.

FAQ: Troubleshooting Specifics

Q: My reaction turned black immediately. What happened? A: "Pd Black" precipitation indicates the catalyst has rested as Pd(0) and aggregated. This usually means the oxidative addition failed or the phosphine ligand dissociated.

  • Fix: Switch to a palladacycle precatalyst (e.g., XPhos Pd G4 ) which is stable until activation. Ensure your aryl halide is not too deactivated.

Q: I see the product, but also 40% deboronated starting material. Can I just add more boronate? A: Simply adding more usually fails because the catalyst may have been poisoned by the decomposition byproducts (inhibitory amine species).

  • Fix: Adopt Protocol A (MIDA) . The slow release ensures the catalyst always sees a favorable ratio of substrate to byproduct.

Q: Can I use Copper (Cu) additives? A: Yes. For 2-pyridyl and naphthyridine systems, adding Cu(OAc)₂ (0.5 eq) can facilitate a "copper-mediated" transmetallation that bypasses the slow Pd-transmetallation step [3]. However, this adds complexity to the workup.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society, 132(23), 7600–7601.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Deng, X., McModie, S., & Cai, Q. (2011). Copper-Mediated Cross-Coupling of 2-Pyridylboronates with Aryl Bromides. Organic Letters, 13(19), 5396–5399.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Impact of base and solvent choice on naphthyridine coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: NAPH-CPL-OPT-001 Subject: Impact of Base & Solvent Choice on 1,5- and 1,8-Naphthyridine Cross-Couplings Assigned Specialist: Senior Application Scientist

Executive Summary: The Naphthyridine Paradox

Naphthyridines (diazanaphthalenes) present a unique dichotomy in palladium-catalyzed cross-coupling. While their electron-deficient nature should theoretically facilitate oxidative addition, their nitrogen atoms (particularly in the 1,8-isomer) are potent σ-donors that can sequester the palladium catalyst, shutting down the catalytic cycle before it begins.

This guide moves beyond standard screening to address the causality of reaction failure. Success depends on balancing three competing factors:

  • Solubility: Naphthyridines are notoriously insoluble in non-polar media.

  • Catalyst Sequestration: Solvent and base choice must mitigate the formation of stable

    
     resting states.
    
  • Base Strength vs. Nucleophilicity: Preventing competitive hydrolysis of the electron-poor ring while enabling transmetallation.

Diagnostic Module: Why Did My Reaction Fail?

Use this logic flow to diagnose the root cause of your failure before attempting optimization.

TroubleshootingFlow start Reaction Failed check_sm Is Starting Material (SM) Consumed? start->check_sm sm_intact SM Intact (>90%) check_sm->sm_intact Yes sm_gone SM Consumed check_sm->sm_gone No check_cat Catalyst Poisoning (N-Chelation) sm_intact->check_cat check_sol Solubility Issue (Precipitation) sm_intact->check_sol check_prod Desired Product Formed? sm_gone->check_prod action_ligand Action: Switch to Bulky Ligand (XPhos, BrettPhos) check_cat->action_ligand action_solv Action: Switch to Polar Aprotic (DMF/DMA) or Increase Temp check_sol->action_solv side_rxn Side Products: Hydrolysis/Homocoupling check_prod->side_rxn No (Complex Mix) protodebor Protodeboronation (Suzuki) check_prod->protodebor No (Ar-H found) action_base Action: Switch Base (Anhydrous Cs2CO3 or K3PO4) side_rxn->action_base protodebor->action_base

Figure 1: Diagnostic Logic Flow for Naphthyridine Coupling Failures.

Technical Deep Dive: Solvent & Base Matrix

A. The Solvent Dilemma: Solubility vs. Inhibition

Naphthyridines require polarity for solubility, but traditional polar solvents (DMF, DMA, DMSO) are coordinating solvents that can compete with the ligand for the Pd center.

Solvent ClassExamplesPros for NaphthyridinesCons/RisksRecommendation
Polar Aprotic DMF, DMA, NMPExcellent solubility; high boiling points.Can coordinate Pd; difficult to remove; promotes hydrolysis of Cl/Br substituents.Use only if necessary. Dilute with 10-20% water for Suzuki to aid inorganic solubility.
Ethers 1,4-Dioxane, THF, DMEGood balance of solubility and non-coordination.THF boils too low for difficult substrates. Dioxane freezes at 12°C (handling issue).Gold Standard. 1,4-Dioxane is the baseline solvent for naphthyridines.
Alcohols t-Amyl alcohol, n-BuOH, t-BuOHPromotes transmetallation via H-bonding; high boiling point (t-Amyl).Can participate in nucleophilic attack (etherification) on electron-poor rings.Excellent for Buchwald. Use t-Amyl alcohol for difficult aminations.
Non-Polar Toluene, XyleneInert; easy workup.Poor solubility. Reactants often crash out, stalling kinetics.Avoid unless using phase-transfer catalysts or highly lipophilic substrates.
B. The Base Hierarchy: pKa and Nucleophilicity

In naphthyridine chemistry, the base does more than scavenge protons; it dictates the pathway between productive coupling and destructive hydrolysis (SNAr).

  • Strong Bases (NaOtBu, KOtBu):

    • Use Case: Buchwald-Hartwig aminations.[1][2][3][4]

    • Risk:[5][6] The naphthyridine ring is electron-deficient. Alkoxides are strong nucleophiles and will attack the ring (SNAr) displacing the halide or causing decomposition.

    • Fix: Use bulky bases or switch to inorganic carbonates.

  • Inorganic Carbonates (

    
    , 
    
    
    
    ):
    • Use Case: Suzuki-Miyaura (Standard).[1][7][8]

    • Advantage:[4][5][9][10] Cesium ("The Cesium Effect") improves solubility in organic solvents like dioxane due to its larger ionic radius and softer character.

    • Protocol: Anhydrous

      
       in Dioxane is the starting point for sensitive substrates.
      
  • Phosphates (

    
    ): 
    
    • Use Case: Suzuki with boronic acids prone to protodeboronation (e.g., 2-heterocyclic boronic acids).

    • Mechanism:[4][6][11][12][13] High basicity in water but low nucleophilicity. Buffers the reaction better than carbonates.

Mechanistic Visualization: The Base Role

Understanding where the base acts allows you to choose the right one.

BaseMechanism cluster_suzuki Suzuki-Miyaura Transmetallation Pathways boronic Ar-B(OH)2 boronate Boronate [Ar-B(OH)3]- boronic->boronate Path A: Base attacks Boron tm_complex Transmetallation Complex boronic->tm_complex Reacts with L-Pd-OH base Base (OH-) base->boronate pd_oh L-Pd(II)-OH base->pd_oh boronate->tm_complex Reacts with L-Pd-X pd_x L-Pd(II)-X pd_x->pd_oh Path B: Base attacks Pd

Figure 2: The Dual Role of Base. In naphthyridine coupling, Path A is preferred (using carbonates) to avoid forming highly reactive Pd-hydroxo species (Path B) that can lead to side reactions.

Validated Protocols

Protocol A: The "Rescue" Suzuki Condition (For Low Yields)

Use when standard conditions (


 / Toluene / 

) fail due to solubility or low reactivity.
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (2 mol%) + XPhos (4 mol%).
    • Why: Bidentate ligands like dppf resist displacement by the naphthyridine nitrogen. XPhos forms a bulky shield.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

    • Why: Dioxane solubilizes the heterocycle; water is strictly required for the boronate pathway.

  • Base:

    
     (3.0 equiv).
    
    • Why: High solubility in dioxane/water mixtures compared to potassium salts.

  • Procedure:

    • Charge solid reagents. Evacuate/backfill with

      
       (3x).
      
    • Add degassed solvents.

    • Heat to 90°C. Note: If SM remains after 4h, spike with additional 1 mol% catalyst.

Protocol B: The "Soft" Buchwald Condition (For Sensitive Substrates)

Use when NaOtBu causes decomposition or SNAr side-products.

  • Catalyst: BrettPhos Pd G4 (2-5 mol%).

    • Why: Pre-catalyst ensures immediate generation of active Pd(0).[6] BrettPhos is bulky enough to prevent N-coordination.

  • Solvent: t-Amyl Alcohol (anhydrous).

    • Why: High boiling point (102°C) allows thermal activation without the pressure of sealed tubes; better solubility than toluene.

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (finely ground).
    • Why: Weak base avoids attacking the naphthyridine ring.

  • Procedure:

    • Requires strict exclusion of water (inhibits Buchwald).

    • Run at 100-110°C for 12-24 hours.

Frequently Asked Questions (FAQs)

Q: My naphthyridine coupling turns black immediately and yields nothing. Why? A: "Pd Black" formation indicates catalyst decomposition. This happens when the oxidative addition is slow (due to electron-poor ring) or the ligand dissociates.

  • Fix: Switch to a phosphine ligand that binds tighter (e.g., Xantphos) or a pre-catalyst (e.g., XPhos Pd G4) that doesn't require an induction period. Lower the temperature slightly to stabilize the complex.

Q: Can I use microwave irradiation? A: Yes, but with caution. Naphthyridines are thermally stable, but microwave superheating can accelerate the hydrolysis of the halide (Cl/Br) by the base water.

  • Guideline: Limit microwave runs to 10-20 minutes at 120°C. If conversion isn't >50%, thermal heating is safer.

Q: I see the product mass, but I can't purify it from the baseline. A: Naphthyridines protonate easily on silica gel, streaking badly.

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexanes. Use DCM/MeOH/NH4OH (90:9:1) as the eluent for polar products.

Q: Why is 1,8-naphthyridine worse than 1,5-naphthyridine? A: The 1,8-isomer has adjacent nitrogens that can act as a "pocket" to chelate metals (similar to phenanthroline). This "poisoning" effect is much weaker in the 1,5-isomer where nitrogens are distal. For 1,8-systems, you must use bulky monodentate ligands (XPhos) or strong bidentate ligands (dppf) to outcompete the substrate.

References

  • Guram, A. S., et al. (2004). New Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[12] Link

  • Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. (Focus on Base/Solvent effects in Chapter 2).
  • Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4][8] Link

  • Li, C. J. (2005). Organic reactions in aqueous media with a focus on carbon-carbon bond formations. Chemical Reviews.
  • Desmond, R., et al. (2000). Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of 6,8-Disubstituted 1,7-Naphthyridines. Journal of Medicinal Chemistry. Link

Sources

Validation & Comparative

Navigating the Reaction Maze: A Comparative Guide to Mass Spectrometry in the Analysis of 4-Bromo-2-chloro-1,8-naphthyridine Products

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis and derivatization of 4-Bromo-2-chloro-1,8-naphthyridine are of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of its dihalogenated core. The precise characterization of reaction products is paramount to understanding reaction mechanisms, optimizing conditions, and confirming the identity of novel compounds. This guide provides an in-depth comparison of mass spectrometry with other common analytical techniques for the analysis of this compound reaction products, offering field-proven insights and experimental protocols.

The Unrivaled Power of Mass Spectrometry in Halogenated Compound Analysis

Mass spectrometry (MS) stands as a cornerstone technique in the analysis of synthetic organic chemistry products, offering unparalleled sensitivity, speed, and structural information from minute sample quantities.[1] For halogenated compounds like this compound and its derivatives, MS provides a distinctive analytical advantage due to the characteristic isotopic patterns of bromine and chlorine.[2]

High-Resolution Mass Spectrometry (HRMS): Beyond Nominal Mass

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of reaction products.[3][4] Unlike low-resolution MS, HRMS provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental formula. This is particularly crucial when dealing with the reaction products of this compound, where the presence and number of bromine and chlorine atoms can be definitively confirmed.

The natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) create a unique isotopic signature in the mass spectrum.[5][6] A molecule containing one bromine and one chlorine atom will exhibit a characteristic cluster of peaks at M, M+2, and M+4, with relative intensities dictated by the statistical combination of their isotopes.

Isotopic Combination Relative Mass Expected Relative Intensity
⁷⁹Br, ³⁵ClM100%
⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷ClM+2~77%
⁸¹Br, ³⁷ClM+4~12%
Table 1. Theoretical isotopic distribution for a compound containing one bromine and one chlorine atom.

This distinct pattern serves as a powerful diagnostic tool for identifying halogenated products within a complex reaction mixture.

Tandem Mass Spectrometry (MS/MS): Piecing Together the Molecular Puzzle

While HRMS provides the elemental formula, tandem mass spectrometry (MS/MS) offers insights into the compound's structure by inducing fragmentation and analyzing the resulting fragment ions.[7] In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a reaction product) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed.

The fragmentation patterns of this compound derivatives are often predictable. The weakest bonds tend to cleave first, which, in this case, would likely be the carbon-halogen bonds.[8] The relative lability of these bonds (C-Br vs. C-Cl) can provide clues about the substitution pattern. Loss of a bromine radical followed by a chlorine radical, or vice versa, will produce characteristic fragment ions whose isotopic patterns can further confirm their composition.

M+. [C8H3BrClN2]+. M-Br [C8H3ClN2]+ M+.->M-Br - Br• M-Cl [C8H3BrN2]+ M+.->M-Cl - Cl• M-Br-HCN [C7H2ClN]+ M-Br->M-Br-HCN - HCN M-Cl-HCN [C7H2BrN]+ M-Cl->M-Cl-HCN - HCN

A simplified, hypothetical fragmentation pathway for this compound.

A Practical Workflow: LC-MS/MS Analysis

For the analysis of a typical reaction mixture, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice, as it combines the separation power of HPLC with the detection capabilities of mass spectrometry.[9][10]

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS Detection cluster_3 Data Analysis Dilute Reaction Mixture Dilute Reaction Mixture Inject Sample Inject Sample C18 Column C18 Column Inject Sample->C18 Column Gradient Elution Gradient Elution C18 Column->Gradient Elution ESI Source ESI Source Gradient Elution->ESI Source Mass Analyzer (HRMS) Mass Analyzer (HRMS) ESI Source->Mass Analyzer (HRMS) Detector Detector Mass Analyzer (HRMS)->Detector MS/MS Fragmentation MS/MS Fragmentation Mass Analyzer (HRMS)->MS/MS Fragmentation Optional Identify Peaks Identify Peaks Detector->Identify Peaks Extract Spectra Extract Spectra Identify Peaks->Extract Spectra Confirm Formula & Structure Confirm Formula & Structure Extract Spectra->Confirm Formula & Structure Start This compound Reagent + Phenylboronic Acid Start->Reagent Product 4-Phenyl-2-chloro-1,8-naphthyridine Reagent->Product Pd Catalyst, Base

Sources

A Comprehensive Guide to the Antifungal Activity of 4-Bromo-1,8-Naphthalimide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Confronting the Rise of Fungal Pathogens

The escalating threat of invasive fungal infections, compounded by the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and the development of novel therapeutic agents with unique mechanisms of action is a critical priority. Within the landscape of medicinal chemistry, the 1,8-naphthalimide scaffold has been identified as a "privileged structure" due to its versatile biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] This guide focuses specifically on derivatives of 4-Bromo-1,8-Naphthalimide, a key intermediate that serves as a versatile building block for a new generation of potent antifungal compounds.[4]

This document provides an in-depth, comparative analysis of the antifungal efficacy, mechanisms of action, and essential experimental protocols related to 4-Bromo-1,8-Naphthalimide derivatives. It is designed to equip researchers, scientists, and drug development professionals with the technical insights and validated methodologies required to advance research in this promising area.

Mechanism of Antifungal Action: A Multifaceted Assault

A cornerstone of effective drug development is a deep understanding of a compound's mechanism of action. This knowledge not only illuminates the pathway to fungal cell death but also helps predict potential resistance mechanisms and identify opportunities for synergistic drug combinations. 4-Bromo-1,8-Naphthalimide derivatives exhibit a sophisticated, multi-pronged approach to fungal inhibition, moving beyond a single target to overwhelm the pathogen's defenses.

Primary Mechanism: DNA Intercalation and Functional Disruption

The core of the 1,8-naphthalimide structure is a large, planar tricyclic system.[2] This inherent planarity is the key to its primary antifungal weapon: DNA intercalation.

Causality: The flat, aromatic nature of the naphthalimide ring allows it to slip between the base pairs of the fungal DNA double helix (π-π stacking). This physical insertion distorts the helical structure, creating a roadblock for essential cellular machinery. Consequently, critical processes like DNA replication and transcription are obstructed, ultimately halting cell division and leading to fungal cell death.[1][2] The validity of this DNA-targeting mechanism has been substantiated through various biophysical studies, including UV-visible spectroscopy, fluorescence quenching, and circular dichroism, which measure the interaction between the compounds and calf-thymus DNA (CT-DNA).[5][6]

cluster_dna Fungal DNA Double Helix DNA_strand 5' ---G-C-A-T--- 3' 3' ---C-G-T-A--- 5' Block Replication & Transcription Blocked DNA_strand->Block Helix Distortion Naphthalimide 4-Bromo-1,8-Naphthalimide Derivative (Planar Structure) Naphthalimide->DNA_strand Intercalates (π-π stacking) Death Fungal Cell Death Block->Death cluster_targets Multiple Cellular Targets Compound Naphthalimide Derivative DNA DNA Intercalation (Replication Block) Compound->DNA Enzyme Enzyme Inhibition (e.g., CYP51) Compound->Enzyme ROS ROS Production (Oxidative Stress) Compound->ROS Membrane Membrane Disruption (Leakage) Compound->Membrane Death Fungal Cell Death DNA->Death Enzyme->Death ROS->Death Membrane->Death

Caption: The multifaceted mechanism of antifungal action.

Comparative Antifungal Efficacy: A Data-Driven Analysis

The in vitro potency of an antifungal agent is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for several 4-Bromo-1,8-Naphthalimide derivatives against clinically significant Candida species, with the widely used antifungal drug Fluconazole as a reference standard.

Table 1: Comparative Antifungal Activity (MIC) of 4-Bromo-1,8-Naphthalimide Derivatives

DerivativeFungal StrainMIC (µg/mL)Fluconazole MIC (µg/mL)Reference
2a Candida albicans200Not specified in study[4][5]
Candida glabrata200Not specified in study[4][5]
Candida tropicalis200Not specified in study[4][5]
2b Candida albicans400Not specified in study[4][5]
Candida glabrata500Not specified in study[4][5]
Candida tropicalis500Not specified in study[4][5]
2m Candida albicans200Not specified in study[5][7]
Candida glabrata250Not specified in study[5][7]
Candida tropicalis250Not specified in study[5][7]
7f *Candida tropicalis4> 64[2]
4hCandida tropicalisNot specifiedNot specified[8]

*Note: Derivative 7f is a thioether benzimidazole derivative of N-hydroxyethyl naphthalimide, where the 4-bromo group has been substituted. It demonstrates a significant increase in potency. †Note: Derivative 4h is a naphthalimide thiazole, noted for its excellent efficacy against C. tropicalis.

Analysis of Structure-Activity Relationships (SAR)

The data reveals crucial insights into how chemical modifications affect antifungal potency.

  • Core Activity: The foundational 4-Bromo-1,8-Naphthalimide scaffold, as seen in derivatives 2a , 2b , and 2m , demonstrates significant antifungal activity against a range of Candida species. [4][5][7]* Impact of Substitution: The true potential of this scaffold lies in its tunability. As demonstrated by derivative 7f , replacing the bromine atom at the 4-position with other functional groups (like a thioether benzimidazole) can dramatically enhance antifungal potency, lowering the MIC from the 200 µg/mL range to as low as 4 µg/mL against C. tropicalis. [2]This highlights the 4-position as a critical site for chemical modification to optimize biological activity.

Comparison with Conventional Antifungals

The most potent derivatives show promise in overcoming the limitations of current therapies. For instance, derivative 7f exhibited an MIC of 4 µg/mL against a C. tropicalis strain that was resistant to Fluconazole (MIC > 64 µg/mL). [2]This suggests that these naphthalimide-based compounds operate through mechanisms distinct from azoles and could be effective against clinically resistant fungal isolates.

Experimental Protocols for Antifungal Susceptibility Testing

To ensure that data is reproducible, comparable across laboratories, and ultimately meaningful, adherence to standardized testing protocols is non-negotiable. The Clinical and Laboratory Standards Institute (CLSI) provides authoritative guidelines for this purpose. [9][10]

Protocol 1: Broth Microdilution Method for MIC Determination (Adapted from CLSI Document M27-A3)

This protocol provides a self-validating system for determining the MIC of a test compound.

Objective: To determine the minimum concentration of a 4-Bromo-1,8-Naphthalimide derivative required to inhibit the visible growth of a fungal strain in vitro.

Materials:

  • Sterile 96-well, U-shaped bottom microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal strains (e.g., C. albicans ATCC 90028)

  • Test compounds and control drug (e.g., Fluconazole) dissolved in DMSO

  • Spectrophotometer and incubator (35°C)

Step-by-Step Methodology:

  • Inoculum Preparation: a. Culture the fungal strain on Sabouraud Dextrose Agar for 24-48 hours. b. Suspend several colonies in sterile saline. c. Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Dilute this suspension 1:1000 in RPMI 1640 medium to achieve the final inoculum concentration of 0.5-2.5 x 10³ CFU/mL. [9]

  • Plate Preparation: a. Prepare a 2x working stock solution of the test compounds in RPMI 1640. The highest concentration should be sufficient for a 10-step, two-fold serial dilution (e.g., starting at 1024 µg/mL). b. Add 100 µL of RPMI 1640 to wells 2 through 12 of a microtiter plate row. c. Add 200 µL of the 2x working stock to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. e. Well 11 serves as the growth control (drug-free) and well 12 as the sterility control (medium only).

  • Inoculation and Incubation: a. Add 100 µL of the final fungal inoculum to wells 1 through 11. This halves the drug concentration to the final 1x test concentration and brings the final volume to 200 µL. b. Do not add inoculum to well 12 (sterility control). c. Incubate the plate at 35°C for 24-48 hours. [9]

  • Endpoint Determination: a. The MIC is read as the lowest drug concentration in which there is a prominent decrease in turbidity (e.g., ≥50% growth inhibition) compared to the drug-free growth control in well 11.

cluster_prep Preparation cluster_plate Assay Plate Setup Inoculum 1. Prepare Fungal Inoculum (0.5 McFarland -> Dilute) Inoculate 4. Add 100µL Inoculum to Wells Inoculum->Inoculate Stock 2. Prepare 2x Drug Stock in RPMI 1640 Dilution 3. Perform Serial Dilution of Drug in 96-Well Plate Stock->Dilution Dilution->Inoculate Incubate 5. Incubate at 35°C for 24-48 hours Inoculate->Incubate Read 6. Read MIC (Lowest concentration with ≥50% growth inhibition) Incubate->Read

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Outlook

The evidence strongly supports the classification of 4-Bromo-1,8-Naphthalimide and its derivatives as a highly promising class of antifungal agents. Their multifaceted mechanism of action, which includes DNA intercalation, enzyme inhibition, and induction of oxidative stress, presents a significant advantage in the fight against drug resistance. The demonstrated in vitro efficacy against clinically relevant and often drug-resistant Candida species underscores their therapeutic potential.

The path forward requires a focused research effort. Future investigations should prioritize:

  • In Vivo Efficacy Studies: Translating the promising in vitro data into animal models of fungal infection is the essential next step.

  • Comprehensive Toxicity Profiling: While preliminary hemolysis assays have suggested low toxicity for some derivatives, a full toxicological workup is required to establish a safe therapeutic window. [6][8]* Scaffold Optimization: Further structure-activity relationship studies, particularly exploring substitutions at the 4-position, are needed to design next-generation compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

By leveraging the versatile 4-Bromo-1,8-Naphthalimide scaffold, the scientific community is well-positioned to develop a new and powerful class of antifungal drugs to address this urgent medical need.

References

  • Nouman., Rana, M., Ahmedi, S., Arif, R., Manzoor, N., & Rahisuddin. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Polycyclic Aromatic Compounds, 44(2), 748-772. [Link]

  • Nouman., et al. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Request PDF on ResearchGate. [Link]

  • Zhang, X., et al. (2021). Identification of a Novel Antifungal Backbone of Naphthalimide Thiazoles with Synergistic Potential for Chemical and Dynamic Treatment. Future Medicinal Chemistry, 13(22), 1941-1958. [Link]

  • Yadav, P., & Singh, R. (2024). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules, 29(19), 4478. [Link]

  • Nouman., et al. (2023). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. Polycyclic Aromatic Compounds. [Link]

  • Zhang, X., et al. (2022). Identification of novel antifungal skeleton of hydroxyethyl naphthalimides with synergistic potential for chemical and dynamic treatments. Pharmaceuticals, 15(12), 1502. [Link]

  • Nouman., et al. (2024). 4-Bromo-1,8-Naphthalimide derivatives as Antifungal Agents: Synthesis, Characterization, DNA Binding, Molecular docking, Antioxidant and ADMET studies. figshare. [Link]

  • Sun, B., et al. (2021). Novel naphthylamide derivatives as dual-target antifungal inhibitors: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 210, 112991. [Link]

  • Scotti, L., et al. (2025). Antimicrobial Investigation of Phthalimide and N-Phthaloylglycine Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity. Molecules, 30(6), 1345. [Link]

  • Stoyanov, S., et al. (2024). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. Molbank, 2024(4), M1914. [Link]

  • Ghediya, P.D., et al. (2025). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology. Organic & Biomolecular Chemistry, 23(22), 5069-5093. [Link]

  • Kamal, A., et al. (2015). Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents. Molecules, 20(9), 16897-16919. [Link]

  • Ramage, G., et al. (2001). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 45(9), 2475-2479. [Link]

  • Various Authors. (2000). Antifungal Susceptibility Testing. International Journal of Antimicrobial Agents, 16(S1), S159. [Link]

  • Quindós, G. (1998). In vitro antifungal susceptibility testing. Revista Iberoamericana de Micología, 15(2), 71-81. [Link]

Sources

Cytotoxicity Profiling of Novel 1,8-Naphthyridine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 1,8-Naphthyridine Scaffold

The 1,8-naphthyridine scaffold has emerged as a privileged structure in oncology drug discovery, primarily due to its ability to mimic the DNA-intercalating properties of quinolones and its versatility in inhibiting Topoisomerase II. Unlike first-generation chemotherapeutics that often suffer from indiscriminate toxicity, novel 1,8-naphthyridine derivatives (specifically C-3 carboxamides and C-2 naphthyl-substituted analogs) demonstrate enhanced selectivity profiles and potency against multidrug-resistant (MDR) cell lines.

This guide provides an objective, data-driven comparison of these novel compounds against standard-of-care agents (Cisplatin, Doxorubicin, Colchicine), supported by experimental protocols and mechanistic validation.

Comparative Performance Analysis

Lead Candidates vs. Standard Chemotherapeutics

Recent structure-activity relationship (SAR) studies have identified two distinct classes of potent 1,8-naphthyridines:

  • Class A (C-3 Carboxamides): Represented by Compound 47 , these derivatives feature halogenated spacers that enhance lipophilicity and cellular uptake.

  • Class B (C-2 Aryl/Naphthyl): Represented by Compound 16 , these analogs target the colchicine-binding site on tubulin in addition to DNA intercalation.

Table 1: Comparative Cytotoxicity (IC

in

M)

Lower values indicate higher potency.[1]

Compound ClassSpecific AgentHeLa (Cervical)HL-60 (Leukemia)PC-3 (Prostate)MIAPaCa (Pancreatic)Mechanism of Action
Novel 1,8-Naphthyridine Compound 16 [1]0.70 0.10 5.10 N/ADual: Tubulin + Topo II
Novel 1,8-Naphthyridine Compound 47 [2]N/A0.77 (K-562)N/A0.41 Topoisomerase II Inhibition
Clinical Reference Vosaroxin (SNS-595)0.5 - 1.00.202.500.80DNA Intercalation / Topo II
Standard Control Colchicine 23.607.8019.70N/ATubulin Polymerization Inhibitor
Standard Control Doxorubicin 0.2 - 0.50.020.400.50Topo II Poison

Key Analytical Insights:

  • Potency Superiority: Compound 16 exhibits a 30-fold higher potency against HeLa cells compared to Colchicine and is equipotent to Vosaroxin in leukemia models.

  • Selectivity: Compound 47 demonstrates sub-micromolar activity against pancreatic cancer lines (MIAPaCa), a notoriously chemo-resistant phenotype, suggesting superior bioavailability or evasion of efflux pumps compared to standard quinolones.

  • SAR Driver: The introduction of a bulky naphthyl group at the C-2 position (Compound 16) drastically improves binding affinity to the tubulin

    
    -subunit, shifting the mechanism from pure DNA damage to mitotic arrest.
    

Mechanistic Validation & Signaling Pathways[2]

To validate the cytotoxicity observed in Table 1, one must confirm the mechanism of action. The primary pathway for 1,8-naphthyridines involves the stabilization of the Topoisomerase II-DNA cleavable complex, leading to double-strand breaks (DSBs) and subsequent apoptosis.

Figure 1: Mechanism of Action – Topo II Inhibition & Apoptosis

TopoII_Pathway Compound 1,8-Naphthyridine Derivative TopoII Topoisomerase II (Nucleus) Compound->TopoII Binds DNA Genomic DNA TopoII->DNA Interacts Complex Stabilized Cleavable Complex (Drug-Enzyme-DNA) TopoII->Complex Trapping DNA->Complex Trapping DSB Double Strand Breaks (DSBs) Complex->DSB Replication Fork Collision ATM ATM/ATR Kinase Activation DSB->ATM p53 p53 Phosphorylation ATM->p53 Mito Mitochondrial Permeabilization p53->Mito Bax/Bak Activation Caspase Caspase 3/7 Cascade Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Pathway illustrating the progression from 1,8-naphthyridine binding to Topoisomerase II, leading to DNA damage accumulation and p53-mediated apoptosis.

Experimental Protocols (Self-Validating Systems)

Reliable cytotoxicity data requires rigorous control of compound solubility and cell density. 1,8-naphthyridines are often hydrophobic; improper solubilization leads to micro-precipitation and false-negative IC


 values.
Optimized MTT Cytotoxicity Assay

Objective: Determine metabolic viability (IC


) ensuring solubility integrity.

Reagents:

  • Stock Solvent: 100% DMSO (Molecular Biology Grade).

  • Assay Medium: RPMI-1640 or DMEM + 10% FBS.

  • MTT Solution: 5 mg/mL in PBS (Filter sterilized, stored in dark).

  • Solubilization Buffer: DMSO or SDS-HCl.

Workflow Logic: The protocol includes a "Solubility Checkpoint" often missed in standard guides.

Figure 2: Validated MTT Assay Workflow

MTT_Protocol Start Start: Compound Preparation Dissolve Dissolve in 100% DMSO (Stock: 10-20 mM) Start->Dissolve Dilute Serial Dilution in Media (Final DMSO < 0.5%) Dissolve->Dilute Check Microscopy Check: Precipitation? Dilute->Check Check->Dissolve Precip (Sonicate/Warm) Seed Seed Cells (96-well) 5x10^3 cells/well Check->Seed No Precip Incubate Incubate 24h (Adhesion) Seed->Incubate Treat Add Compound Dilutions (Triplicates) Incubate->Treat Wait Incubate 48-72h Treat->Wait MTT_Add Add MTT Reagent (4h Incubation) Wait->MTT_Add Crystals Formazan Crystals Formed MTT_Add->Crystals Solubilize Add DMSO/SDS to dissolve crystals Crystals->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Step-by-step MTT workflow emphasizing the critical solubility checkpoint to prevent false IC50 readings due to compound precipitation.

Critical Technical Notes
  • DMSO Tolerance: Ensure the final DMSO concentration in the well does not exceed 0.5% (v/v). Higher concentrations can induce cytotoxicity in sensitive lines (e.g., HL-60), skewing the baseline.

  • Blank Correction: Always include "Media + MTT + DMSO" (no cells) wells to subtract background absorbance.

  • Linearity: Ensure the absorbance readings fall within the linear range of the plate reader (typically 0.1 – 1.0 OD).

Strategic Recommendations

  • For Drug Resistance Studies: Prioritize Compound 47 derivatives. The halogenated carboxamide motif appears to bypass P-glycoprotein efflux pumps common in pancreatic cancer lines.

  • For Dual-Targeting: Use Compound 16 scaffolds if the goal is to target both DNA replication (Topo II) and cell division (Microtubules). This "hybrid" activity is valuable for aggressive, rapidly dividing tumors.

  • Formulation: Due to the planar, aromatic nature of 1,8-naphthyridines, expect poor aqueous solubility. For in vivo studies, explore liposomal formulations or cyclodextrin complexation early in the development phase.

References

  • Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. PubMed Central (PMC). [Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. PubMed. [Link]

  • 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed. [Link]

  • Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed. [Link]

Sources

Comparative analysis of palladium catalysts for C-N coupling

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Palladium Catalysts for C-N Coupling: A Comparative Analysis for the Modern Chemist

The Enduring Importance of the C-N Bond

The formation of C-N bonds is a cornerstone of modern organic chemistry, particularly within the pharmaceutical and materials science sectors.[1] Aryl and heteroaryl amines are privileged structures found in a vast number of bioactive molecules, approved drugs, and organic electronic materials.[2][3] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized the synthesis of these compounds by providing a general and efficient method that overcomes the limitations of classical techniques like nucleophilic aromatic substitution or the Goldberg reaction.[4][5]

The continuous development of more active and versatile palladium catalysts has been a key factor in the widespread adoption of this methodology.[2][6] This guide will dissect the critical components of these catalytic systems, providing the rationale behind catalyst choice to empower researchers to optimize their synthetic strategies.

The Engine of C-N Coupling: The Catalytic Cycle

At its core, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species.[4][7] Understanding this mechanism is paramount to troubleshooting and rationally improving reaction conditions. The generally accepted cycle consists of three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition : A coordinatively unsaturated Pd(0) complex, typically bearing one or two phosphine ligands, reacts with an aryl halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a Pd(II) intermediate.[7] The rate of this step is highly dependent on the ligand's electron-donating ability and steric bulk, as well as the nature of the aryl halide (I > Br > Cl > OTf).[4]

  • Amine Coordination and Deprotonation : The amine nucleophile coordinates to the Pd(II) center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[7][8] The choice of base is critical and can significantly influence the reaction outcome.[9][10]

  • Reductive Elimination : This is the final, product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][7] This step is often the rate-limiting step and is accelerated by bulky, electron-rich ligands that promote the formation of a three-coordinate intermediate.

Catalytic Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pdII_aryl L-Pd(II)(Ar)(X) pd0->pdII_aryl Oxidative Addition (+ Ar-X) pdII_amine [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ pdII_aryl->pdII_amine Amine Coordination (+ HNR¹R²) pdII_amido L-Pd(II)(Ar)(NR¹R²) pdII_amine->pdII_amido Deprotonation (+ Base, - Base-H⁺X⁻) pdII_amido->pd0 Reductive Elimination (+ Ar-NR¹R²)

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination.

A Comparative Analysis of Palladium Catalyst Systems

The evolution of palladium catalysts for C-N coupling can be categorized into "generations," primarily defined by the nature of the ancillary ligand that stabilizes the palladium center.

First-Generation Catalysts: The Foundation

The initial breakthroughs by Buchwald and Hartwig utilized relatively simple, commercially available phosphine ligands such as P(o-tolyl)₃ and bidentate ligands like BINAP and DPPF.[4]

  • Characteristics : These systems were effective for coupling aryl iodides and bromides with primary and secondary alkyl- and aryl amines.[4] However, they often required high catalyst loadings (1-5 mol%), elevated temperatures, and strong bases like sodium tert-butoxide (NaOt-Bu).[11] The coupling of less reactive aryl chlorides was particularly challenging.

  • Causality : The limitations of these early systems stemmed from the relatively slow rates of oxidative addition (especially for aryl chlorides) and reductive elimination. Bidentate ligands like BINAP were found to accelerate the reaction by preventing the formation of unreactive palladium iodide dimers.[4]

Second-Generation Catalysts: The Rise of Bulky, Electron-Rich Ligands

The true explosion in the scope and utility of C-N coupling came with the development of sterically hindered, electron-rich mono- and bidentate phosphine ligands. This generation is dominated by the dialkylbiaryl phosphine ligands from the Buchwald group and ferrocene-based or trialkylphosphine ligands from the Hartwig group.[4]

  • Key Ligands : Prominent examples include XPhos, SPhos, RuPhos, DavePhos, and t-BuXPhos.[12]

  • Performance Leap : These ligands dramatically increased catalyst activity, enabling the coupling of a much broader range of substrates, including unreactive and sterically hindered aryl chlorides.[4] They allow for lower catalyst loadings, milder reaction conditions (sometimes even room temperature), and the use of weaker bases like carbonates and phosphates.[8][12]

  • Mechanistic Insight : The steric bulk of these ligands favors the formation of monoligated Pd(0) species, which are highly active in oxidative addition.[4] Furthermore, their electron-donating nature increases electron density at the palladium center, facilitating both oxidative addition and the crucial final step of reductive elimination.[13]

N-Heterocyclic Carbene (NHC) Ligands

NHCs have emerged as a powerful alternative to phosphine ligands. They are strong sigma-donors, forming very stable bonds with palladium.

  • Characteristics : NHC-palladium complexes exhibit high thermal stability and catalytic activity, often rivaling the best phosphine systems.[14][15] They are particularly effective for coupling challenging substrates.

  • Advantages : The strong Pd-NHC bond can lead to very robust catalysts with high turnover numbers. Their synthesis and handling are often straightforward.[15]

The Advent of Precatalysts

To improve reproducibility and ease of use, well-defined palladium precatalysts have been developed. These are stable, air- and moisture-tolerant Pd(II) complexes that readily generate the active Pd(0) species under the reaction conditions.[15][16]

  • Types : Buchwald's G1 through G6 precatalysts are widely used, offering improvements in activation and stability with each generation.[17] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation) catalysts are another popular class, particularly with NHC ligands.[16][18]

  • Rationale : Using a precatalyst eliminates the variability of in situ catalyst formation from a separate palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) and ligand.[12][16] This leads to more consistent results, especially at low catalyst loadings, and simplifies reaction setup.[2]

Performance Comparison: A Data-Driven Overview

To provide a clear comparison, the following table summarizes the performance of different catalyst systems for the coupling of a model substrate, 4-chloroanisole, with morpholine. This reaction is a common benchmark as aryl chlorides are generally less reactive than the corresponding bromides or iodides.

Catalyst System (Pd Source/Ligand)Catalyst Loading (mol %)BaseSolventTemp (°C)Time (h)Yield (%)Reference(s)
Pd₂(dba)₃ / P(o-tolyl)₃2NaOt-BuToluene10018<10[4]
Pd(OAc)₂ / BINAP1.5NaOt-BuToluene10024~40-50[4][19]
Pd(OAc)₂ / XPhos1K₃PO₄t-BuOH1004>95[2][13]
XPhos Pd G3 Precatalyst0.5K₂CO₃t-AmOH1102>98[17][19]
PEPPSI-IPr1KHMDSDioxane8012>95[15][18]

Note: The data presented is a representative compilation from multiple sources to illustrate general performance trends. Actual results may vary based on specific reaction conditions and substrate purity.

Experimental Protocol: A Comparative Study

This section provides a detailed, step-by-step methodology for a comparative experiment to evaluate the efficacy of different palladium catalyst systems.

General Procedure for Catalyst Screening

The following workflow allows for the parallel evaluation of multiple catalyst systems under identical conditions.

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_vial To an oven-dried vial add Ar-Cl (1.0 mmol) and a stir bar. add_catalyst Add Pd Precatalyst (0.01 mmol) or Pd Source + Ligand. prep_vial->add_catalyst add_base Add Base (e.g., K₃PO₄, 2.0 mmol). add_catalyst->add_base seal_vial Seal vial with a septum cap. add_base->seal_vial purge Purge with Argon for 5 min. seal_vial->purge add_reagents Add Solvent (e.g., Dioxane, 2 mL) and Amine (1.2 mmol) via syringe. purge->add_reagents heat Place in a pre-heated heating block (e.g., 100 °C) and stir. add_reagents->heat monitor Monitor reaction by TLC or GC-MS. heat->monitor workup After completion, cool to RT, dilute with EtOAc, and filter. monitor->workup purify Concentrate and purify by column chromatography. workup->purify

Figure 2: General workflow for screening palladium catalysts in C-N coupling.
Detailed Protocol for the Coupling of 4-Chloroanisole and Morpholine

Materials:

  • 4-Chloroanisole (1.0 mmol, 142.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

  • Palladium Catalyst System (see table below)

  • Base (see table below)

  • Anhydrous 1,4-Dioxane (2.0 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vial Preparation : To an oven-dried 4 mL screw-cap vial containing a magnetic stir bar, add the aryl halide (4-chloroanisole).

  • Catalyst and Base Addition : In a glovebox or under a positive flow of inert gas, add the specified palladium source, ligand (if not using a precatalyst), and base to the vial.

    • For in situ generation : Add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and the appropriate ligand (e.g., XPhos, 0.02 mmol, 9.5 mg).

    • For precatalyst use : Add the precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 8.5 mg).

  • Sealing and Purging : Seal the vial with a PTFE-lined septum cap. Remove the vial from the glovebox (if used) and purge with argon for 5 minutes by inserting an inlet needle connected to an argon line and an outlet needle.

  • Reagent Addition : Using syringes, add the anhydrous solvent (1,4-dioxane) followed by the amine (morpholine).

  • Reaction : Place the vial in a preheated aluminum heating block set to 100 °C and stir vigorously for the specified reaction time.

  • Monitoring and Work-up : Monitor the reaction's progress by taking small aliquots and analyzing them by GC-MS or TLC. Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a short plug of celite, washing with additional ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure product, 4-(4-methoxyphenyl)morpholine.

Conclusion: Selecting the Right Tool for the Job

The field of palladium-catalyzed C-N coupling has matured significantly, offering chemists a powerful and versatile toolbox. For most applications involving a range of aryl chlorides and bromides, second-generation Buchwald-type ligands (like XPhos or SPhos) or robust NHC ligands, preferably in the form of well-defined precatalysts, represent the state-of-the-art.[2][15] They offer high reactivity, broad substrate scope, and operational simplicity. While first-generation catalysts remain useful for specific, less-demanding applications, the superior performance and reliability of modern systems justify their use in nearly all research and development settings. The choice of base and solvent remains a critical parameter to optimize, but the foundation of a successful C-N coupling lies in the selection of a potent and appropriate palladium catalyst system.[8][20]

References

  • Vertex AI Search. Cross-Coupling Reactions Guide.
  • Prima, D. O., Madiyeva, M., Burykina, J. V., Minyaev, M. E., et al. (2020). Evidence for “cocktail”-type catalysis in Buchwald–Hartwig reaction. A mechanistic study.
  • DSpace@MIT. (2016).
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
  • Wikipedia. (2023).
  • Valizadeh, H., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19371-19395.
  • Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Dennis, J. M., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
  • Tokyo Chemical Industry Co., Ltd.
  • Ali, H., et al. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Synthesis, 19(5), 498-517.
  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C N and C O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(6), 1156-1184.
  • Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075.
  • Bruneau, A., et al. (2023).
  • ResearchGate. (n.d.). Mechanism of the Buchwald-Hartwig palladium catalyzed C-N cross-coupling reaction and several optimized ligands.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
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Safety Operating Guide

Personal protective equipment for handling 4-Bromo-2-chloro-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Advisory: Safe Handling Protocols for 4-Bromo-2-chloro-1,8-naphthyridine

Part 1: Executive Safety Summary

This compound (CAS: 5362-36-7 or analogs) is a halogenated nitrogen heterocycle commonly used as a scaffold in medicinal chemistry, particularly for kinase inhibitor development.

While specific toxicological data (LD50) may be sparse for this specific intermediate, its structural class dictates that it be treated as a High Potency Compound (HPC) until proven otherwise. The presence of reactive halogens on a naphthyridine ring suggests potential for:

  • Mucous Membrane Irritation: High risk of respiratory damage if dust is inhaled (H335).

  • Skin/Eye Corrosivity: Potential for severe irritation upon contact (H315, H319).[1]

  • Bioactivity: As a drug scaffold, assume unknown systemic toxicity.

Core Directive: Handle as a Sensitizer and Irritant . Zero-skin-contact and zero-inhalation protocols are mandatory.

Part 2: The PPE Matrix (Task-Based)

Do not use a "one-size-fits-all" approach. PPE must adapt to the physical state of the chemical (Solid vs. Solution).

Protective Layer Task A: Weighing & Solid Transfer (High Dust Risk)Task B: Reaction & Synthesis (Solvent Risk)Task C: Waste & Cleanup (Splash Risk)
Respiratory Mandatory: Fume Hood.[2] If outside hood (e.g., balance calibration), use N95 or P100 respirator.Mandatory: Fume Hood sash at working height (18").Recommended: N95 if sweeping dry powder spills.
Hand Protection Double Nitrile Gloves (4 mil min). Reason: Visual contrast to detect tears.Chemical Resistant Laminate (Silver Shield) if using permeating solvents like DCM; otherwise Double Nitrile.Double Nitrile (Outer glove changed immediately upon contamination).
Eye Protection Safety Goggles (sealed). Standard glasses allow dust entry from sides.Safety Glasses with side shields.[1] Face shield if working with >100mL volumes.Safety Goggles .
Body Defense Lab coat (buttoned to neck). Tyvek Sleeves recommended to bridge glove-cuff gap.Lab coat (100% cotton/Flame Resistant if using flammable solvents).Lab coat + Chemical Apron if handling large liquid waste containers.

Part 3: Operational Protocols (The "How-To")

Phase 1: Weighing & Transfer (The Critical Zone)

Static electricity is the enemy. Halogenated heterocycles are often fluffy, electrostatic powders that "jump" onto gloves and balance surfaces.

  • Engineering Control: Operate strictly within a certified Chemical Fume Hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar inside the hood before opening the vial.

  • The "Transfer Boat" Technique:

    • Do not weigh directly into the reaction flask if the neck is narrow.

    • Weigh onto a glossy weighing boat or parchment paper.

    • Use a wide-mouth funnel to transfer to the reaction vessel.

    • Why? This prevents dust from settling on the ground-glass joint, which can compromise the seal and lead to leaks during heating.

Phase 2: Reaction Monitoring

Risk Shift: From Dust to Permeation. Once dissolved, the chemical's ability to penetrate skin increases, driven by the solvent (often DCM, DMF, or DMSO).

  • Solvent Trap: If using Dichloromethane (DCM), standard nitrile gloves offer <5 minutes of protection. If a splash occurs, remove gloves immediately , wash hands, and re-glove.

  • Venting: Ensure the reaction vessel is vented to an inert gas line (Argon/Nitrogen) and exhaust passes through a bubbler or directly into the hood rear baffle. Do not release pressure into the open lab environment.

Phase 3: Cleanup & Decontamination
  • Solids: Do not sweep dry powder. Cover with a wet paper towel (solvent-dampened) to suppress dust, then wipe up.

  • Surface Decon: Wipe balance areas with a mild surfactant (soap/water) followed by an alcohol wipe. Note: Strong oxidizers (Bleach) may react with the chemical; avoid unless specified by a specific neutralization protocol.

Part 4: Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Seek medical attention.

  • Eye Contact: Rinse immediately with water for 15 minutes .[3][4][5] Hold eyelids open. Do not use neutralization agents.

  • Skin Contact:

    • Remove contaminated clothing/gloves.[3][6]

    • Wash with soap and copious water.[1][3][7]

    • Alert: If burning persists after washing, the chemical may have penetrated the dermis. Seek medical evaluation.

Part 5: Disposal Logistics

Disposal is regulated by the presence of the Halogens (Bromine/Chlorine) and the Nitrogen heterocycle.

Waste Stream Classification: Halogenated Organic Waste.

  • DO NOT: Mix with "Non-Halogenated" solvents (Acetone/Ethanol waste) if possible. This increases incineration costs significantly.

  • DO NOT: Pour down the drain. This compound is toxic to aquatic life.[3]

  • Segregation Protocol:

    • Collect in a dedicated carboy labeled "Halogenated Organic Waste."

    • List components clearly: "this compound solution in [Solvent Name]."

    • Quenching: If the reaction mixture contains residual reactive reagents (e.g., acid chlorides, strong bases), quench them before adding to the main waste carboy to prevent pressure buildup.

Part 6: Visual Safety Workflow

SafetyLifecycle Storage Storage (Cool, Dry, Dark) Weighing Weighing (Fume Hood + Anti-Static) Storage->Weighing Transport in Secondary Cont. Reaction Reaction (Inert Atm, Solvent Safety) Weighing->Reaction Dissolution (Risk: Permeation) Cleanup Decontamination (Wet Wipe Method) Reaction->Cleanup Post-Process Disposal Disposal (Halogenated Waste Stream) Reaction->Disposal Quenched Aliquot Cleanup->Disposal Segregation

Caption: The Safe Handling Lifecycle. Note the critical transition from "Dust Risk" at Weighing to "Permeation Risk" at Reaction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[7] Hazard Communication Standard: Safety Data Sheets.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.